MK-0557
描述
属性
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328232-95-7, 935765-76-7 | |
| Record name | MK-0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0557 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0557: A Technical Overview of a Neuropeptide Y5 Receptor Antagonist
Executive Summary
Mechanism of Action
MK-0557 functions as a highly selective antagonist at the neuropeptide Y5 (NPY5R) receptor.[3][4][5] The NPY system is one of the most crucial pathways in the central regulation of energy homeostasis. The NPY5R is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a brain region integral to the control of appetite.[6][7]
Upon binding of the endogenous ligand NPY, the Y5 receptor primarily couples to Gαi proteins.[6] This interaction initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA). Additionally, NPY5R activation can modulate ion channel activity, resulting in the inhibition of Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6] In certain cell types, the Y5 receptor has also been shown to signal through Gαq, activating the phospholipase C (PLC) pathway, which can lead to the activation of protein kinase C (PKC) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][9] By blocking the binding of NPY to the Y5 receptor, this compound inhibits these downstream signaling events, thereby antagonizing the orexigenic (appetite-stimulating) effects of NPY.
Pharmacological Data
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the neuropeptide Y5 receptor across multiple species. It shows negligible binding to other NPY receptor subtypes at concentrations up to 10 µM.[3]
| Receptor | Species | Binding Affinity (Ki) | Reference |
| NPY Y5 | Human | 1.3 nM - 1.6 nM | [3][4][5] |
| NPY Y5 | Rhesus | Similar to Human | [3] |
| NPY Y5 | Mouse | Similar to Human | [3] |
| NPY Y5 | Rat | Similar to Human | [3] |
| NPY Y1 | Human | >10,000 nM | [3] |
| NPY Y2 | Human | >10,000 nM | [3] |
| NPY Y4 | Human | >10,000 nM | [3] |
| NPY Y6 | Mouse | >10,000 nM | [3] |
Preclinical Efficacy
In preclinical animal models, this compound demonstrated an ability to reduce body weight gain and food intake. Studies in diet-induced obese (DIO) mice showed a significant suppression of weight gain compared to vehicle-treated controls.[3]
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Lean C57BL/6J Mice | This compound | 30 mg/kg PO QD | 35 days | 40% reduction in body-weight gain on a medium high-fat diet | [3] |
| Diet-Induced Obese (DIO) Mice | This compound | Not Specified | Not Specified | Significantly suppressed body-weight gain | [3] |
Clinical Efficacy
Clinical trials were conducted to assess the efficacy of this compound for weight management in obese individuals. The primary study evaluated its ability to prevent weight regain following a very-low-calorie diet (VLCD).
| Trial Design | Patient Population | Treatment Arms | Duration | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 359 obese patients (BMI 30-43 kg/m ²) who lost ≥6% of body weight on a 6-week VLCD | 1. Placebo2. This compound (1 mg/day) | 52 weeks | Average VLCD weight loss: 9.1 kg.Mean weight regain at 52 weeks: +3.1 kg (Placebo) vs. +1.5 kg (this compound).Difference of 1.6 kg was statistically significant (p=0.014) but not clinically meaningful.No significant differences in secondary endpoints (BP, lipids, etc.). | [1][2] |
| Randomized, Double-Blind, Placebo-Controlled | 1661 overweight and obese individuals | 1. Placebo2. This compound (1 mg/day) | 52 weeks | 1.1 kg placebo-subtracted weight loss. | [2][10] |
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and pellet by centrifugation (1000 x g, 15 min, 4°C).[11]
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[11][12]
-
Homogenize the cell suspension using a tissue grinder or sonicator.[11]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g, 30 min, 4°C) to pellet the cell membranes.[11]
-
Resuspend the membrane pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[12]
2. Competition Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:[12]
-
150 µL of cell membrane preparation (containing 5-20 µg of protein).[12]
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY).
-
50 µL of competing compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
-
For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]
3. Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[12]
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a representative in vivo study to evaluate the effect of this compound on body weight in a diet-induced obesity model.[3]
1. Animal Model Induction:
-
Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.
-
Monitor body weight and food intake regularly.
2. Experimental Procedure:
-
Once mice are obese (typically >20% heavier than age-matched chow-fed controls), randomize them into treatment groups (e.g., Vehicle control, this compound 30 mg/kg).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose or corn oil).[3]
-
Administer the compound or vehicle daily via oral gavage (PO) at the same time each day.[3]
-
Continue the high-fat diet throughout the treatment period.
3. Data Collection:
-
Measure body weight daily or several times per week.
-
Measure food intake daily by weighing the remaining food in the hopper.
-
At the end of the study (e.g., 35 days), perform terminal procedures which may include collection of blood for metabolic analysis and dissection of fat pads.[3]
4. Data Analysis:
-
Calculate the change in body weight from baseline for each group.
-
Analyze the differences in body weight gain and cumulative food intake between the this compound and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value < 0.05 is typically considered statistically significant.
References
- 1. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
MK-0557: A Technical Guide to a Selective Neuropeptide Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0557 is a potent and highly selective, orally available antagonist of the neuropeptide Y (NPY) Y5 receptor. Developed by Merck & Co., it was primarily investigated as a therapeutic agent for obesity, based on the well-established role of the NPY system in the regulation of appetite and energy homeostasis. While demonstrating promising preclinical efficacy in rodent models of obesity, this compound ultimately failed to produce clinically meaningful weight loss in large-scale human trials, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, the underlying signaling pathways, and a summary of key preclinical and clinical data. Experimental methodologies are described to provide context for the presented data.
Core Function and Mechanism of Action
This compound functions as a selective antagonist of the Neuropeptide Y Y5 receptor (NPY5R).[1] Neuropeptide Y is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and food intake. The effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in the regulation of feeding behavior. By binding to and blocking the NPY5R, this compound inhibits the downstream signaling cascade that would normally be initiated by NPY, thereby aiming to reduce food intake and promote weight loss.
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the human NPY5R, with a Ki (inhibition constant) of 1.3 nM.[2] It demonstrates similar high affinity for the NPY5R across different species, including rhesus monkey, mouse, and rat.[2] A key characteristic of this compound is its high selectivity for the NPY5R over other NPY receptor subtypes. At a concentration of 10 µM, this compound shows no significant binding to the human NPY1R, NPY2R, NPY4R, or the mouse NPY6R.[2]
| Receptor Selectivity of this compound | |
| Receptor | Binding Affinity (Ki) |
| Human NPY5R | 1.3 nM |
| Rhesus Monkey NPY5R | 0.79 nM |
| Mouse NPY5R | 0.74 nM |
| Rat NPY5R | 1.4 nM |
| Human NPY1R, NPY2R, NPY4R | No significant binding at 10 µM |
| Mouse NPY6R | No significant binding at 10 µM |
Signaling Pathways
The NPY5R is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Activation of NPY5R by its endogenous ligand, NPY, initiates a signaling cascade that ultimately influences neuronal activity and appetite. This compound, as an antagonist, blocks these downstream effects.
Preclinical Data in In Vivo Models
This compound demonstrated efficacy in reducing weight gain and food intake in rodent models of obesity.
Diet-Induced Obese (DIO) Mouse Model
In a diet-induced obese (DIO) mouse model, oral administration of this compound at a dose of 30 mg/kg once daily resulted in a significant suppression of body weight gain.[2] When lean mice on a standard diet were switched to a medium-high-fat diet, treatment with this compound led to a 40% reduction in body weight gain by day 35.[2]
| Effect of this compound in Diet-Induced Obese Mice | |
| Parameter | Observation |
| Dose | 30 mg/kg, once daily, oral administration |
| Effect on Body Weight Gain | 40% reduction at day 35 |
| Other Effects | Reduced retroperitoneal, epididymal, and mesenteric fat pad weights; decreased leptin levels; reduced food intake. |
Clinical Trials and Outcomes
Despite the promising preclinical data, this compound did not translate to clinically significant weight loss in human clinical trials. Its development for obesity was subsequently halted.
Phase III Obesity Trial (52-Week Study)
A large, 52-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of this compound in overweight and obese patients.
| Results of the 52-Week Phase III Obesity Trial | |
| Parameter | Result |
| Patient Population | 1661 overweight and obese patients |
| Treatment Arms | Placebo vs. This compound (1 mg/day) |
| Placebo-Subtracted Weight Loss | Statistically significant, but not clinically meaningful |
Combination Therapy Trial (with Sibutramine or Orlistat)
A 24-week study was conducted to evaluate if this compound could enhance the weight loss effects of existing anti-obesity medications, sibutramine and orlistat.
| Results of the 24-Week Combination Therapy Trial | |
| Parameter | Result |
| Patient Population | 497 obese patients (BMI 30-43 kg/m ²) |
| Treatment Arms | Placebo, Sibutramine alone, this compound + Sibutramine, Orlistat alone, this compound + Orlistat |
| This compound + Sibutramine vs. Sibutramine alone | No significant difference in weight loss (-0.1 kg, p=0.892) |
| This compound + Orlistat vs. Orlistat alone | No significant difference in weight loss (-0.9 kg, p=0.250) |
Trial in Schizophrenia
This compound was also investigated for its potential to treat cognitive impairment in patients with schizophrenia in a Phase II clinical trial (NCT00482430). However, the results of this study have not been publicly disclosed in peer-reviewed literature.
Experimental Protocols
Detailed experimental protocols for a proprietary compound like this compound are often not fully disclosed in public literature. The following represents generalized protocols based on standard methodologies in the field.
Radioligand Binding Assay for NPY5R
This protocol is a general representation of how the binding affinity of a compound like this compound to the NPY5R would be determined.
-
Membrane Preparation: Cell lines stably expressing the human NPY5R are cultured and harvested. The cells are lysed, and the cell membrane fraction is isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled NPY5R ligand (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This is a general protocol for evaluating the efficacy of an anti-obesity compound in a DIO mouse model.
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by increased body weight and adiposity compared to control mice on a standard chow diet.
-
Treatment Administration: The DIO mice are randomized into treatment groups (e.g., vehicle control and this compound at a specified dose). The compound is typically administered daily via oral gavage.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study period.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and various metabolic parameters are assessed. This can include weighing of fat pads (e.g., epididymal, retroperitoneal), and analysis of blood plasma for markers like leptin and lipids.
Conclusion
This compound is a well-characterized, potent, and selective NPY5R antagonist. While it showed clear efficacy in preclinical models of obesity, it failed to produce clinically meaningful weight loss in humans. This discrepancy highlights the complexities of translating findings from animal models of obesity to human patients and suggests that targeting the NPY5R alone may be insufficient to overcome the robust neurobiological systems that regulate body weight. The data and methodologies associated with the study of this compound remain valuable for the broader field of obesity research and drug development.
References
MK-0557: A Technical Overview of a Selective Neuropeptide Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a highly selective, orally available antagonist of the neuropeptide Y receptor type 5 (NPY5R) that was developed by Merck & Co.[1] Initially investigated as a potential therapeutic agent for obesity, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data and experimental methodologies.
Neuropeptide Y (NPY) is a potent, 36-amino acid neurotransmitter known to be one of the most powerful inducers of feeding in mammals.[2][3] It exerts its effects through a family of G-protein coupled receptors, including the Y1 and Y5 receptors, which are known to mediate the orexigenic (appetite-stimulating) actions of NPY.[4] The NPY5R, primarily expressed in the paraventricular nucleus of the hypothalamus, became a key target for anti-obesity drug development.[2]
Mechanism of Action
This compound functions as a selective antagonist at the NPY5 receptor. In the hypothalamic appetite-regulating pathways, NPY released from arcuate nucleus neurons typically binds to NPY5R on pro-opiomelanocortin (POMC) neurons. This binding inhibits the anorexigenic (appetite-suppressing) signaling of the POMC neurons. By blocking this interaction, this compound is designed to disinhibit the POMC neurons, thereby reducing food intake and promoting weight loss.
Caption: Signaling pathway of this compound at the NPY5 receptor.
Preclinical Development
In preclinical studies, this compound demonstrated promising results. Oral administration of the compound was shown to significantly inhibit food intake induced by a Y5 agonist in rats, with a minimum effective dose of 1 mg/kg.[1] Furthermore, in diet-induced obese mice, daily oral administration of this compound at 30 mg/kg for seven days led to a reduction in body weight gain and adiposity, which was accompanied by a decrease in feeding behavior.[2] Treated animals also exhibited significantly lower plasma leptin levels compared to the vehicle-administered control group.[2]
Clinical Development
This compound progressed to Phase II and Phase III clinical trials to evaluate its safety and efficacy in overweight and obese adult patients.
Key Clinical Trials
A summary of key clinical trials for this compound is presented below:
| Trial Identifier | Phase | Status | Purpose |
| NCT00092872 | 3 | Completed | To assess the safety, tolerability, and efficacy of this compound in obese patients.[1] |
| NCT00482430 | 2 | Completed | A study on the safety and efficacy of this compound for the treatment of cognitive impairment in patients with schizophrenia.[1] |
| NCT00533481 | 2 | Completed | To evaluate the efficacy of this compound in combination with sibutramine or orlistat.[1] |
Clinical Efficacy Data
Despite promising preclinical data, the clinical trials revealed that this compound produced only modest weight loss that was not considered clinically meaningful.
A 52-week, multicenter, randomized, double-blind, placebo-controlled trial involving 1661 overweight and obese patients showed a statistically significant, yet small, difference in weight loss between the treatment and placebo groups.[5]
In a study evaluating the effect of this compound on weight regain after a very-low-calorie diet (VLCD), patients were first placed on an 800 kcal/day liquid diet for 6 weeks.[6] Those who lost at least 6% of their initial body weight were then randomized to receive either 1 mg/day of this compound or a placebo for 52 weeks, while maintaining a hypocaloric diet.[6]
| Parameter | Placebo Group | This compound Group (1 mg/day) | p-value |
| Mean Weight Regain at Week 52 (from end of VLCD) | +3.1 kg (95% CI: 2.1, 4.0) | +1.5 kg (95% CI: 0.5, 2.4) | 0.014 |
| Average Weight Loss during VLCD | 9.1 kg | 9.1 kg | N/A |
Data from the study on weight regain after a very-low-calorie diet.[6]
While the 1.6 kg difference in weight regain between the two groups was statistically significant (p=0.014), the magnitude of the effect was deemed small and not clinically meaningful.[6] Furthermore, secondary endpoints such as blood pressure, lipid profile, insulin, and leptin levels did not show significant differences between the this compound and placebo groups.[6]
Combination therapy trials also yielded disappointing results. The addition of this compound to treatment with sibutramine or orlistat did not significantly enhance weight loss.[7]
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered with their respective identifiers (e.g., on ClinicalTrials.gov). A generalized workflow for a clinical trial, based on the design of the this compound studies, is outlined below.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of MK-0557: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Subtype 5 (NPY5R). Developed as a potential therapeutic agent for obesity, it demonstrated promising preclinical efficacy in animal models by reducing food intake and body weight gain. However, extensive clinical trials in overweight and obese adult populations revealed that while statistically significant weight loss was observed compared to placebo, the magnitude of the effect was not considered clinically meaningful. This has led to the discontinuation of its development for the treatment of obesity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and a summary of its clinical trial outcomes. Detailed experimental methodologies and signaling pathways are also described to provide a thorough resource for researchers in the field.
Mechanism of Action
This compound functions as a selective antagonist at the Neuropeptide Y (NPY) Y5 receptor.[1][2] The NPY system, particularly the Y5 receptor, is a well-established pathway in the regulation of energy homeostasis, with NPY being a potent orexigenic peptide.[1][2] By blocking the NPY5R, this compound was designed to inhibit the downstream signaling cascades that promote food intake, thereby leading to a reduction in body weight. The NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Activation of NPY5R by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NPY5R activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and activate the RhoA signaling pathway, which are involved in cell proliferation and migration.[4][5] this compound competitively binds to the NPY5R, preventing NPY from binding and initiating these downstream signaling events.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for NPY5R
| Species | Receptor | Ki (nM) |
| Human | NPY5R | 1.3[2] |
| Rhesus Monkey | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |
| Mouse | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |
| Rat | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |
Table 2: Selectivity of this compound for NPY Receptor Subtypes
| Receptor Subtype | Binding |
| Human NPY1R | No significant binding at concentrations up to 10 μM[2] |
| Human NPY2R | No significant binding at concentrations up to 10 μM[2] |
| Human NPY4R | No significant binding at concentrations up to 10 μM[2] |
| Mouse NPY6R | No significant binding at concentrations up to 10 μM[2] |
Table 3: Summary of In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Diet | Treatment | Duration | Key Findings | Reference |
| C57BL/6J mice | Medium high-fat diet (4.2 kcal/g) | This compound (30 mg/kg, PO, QD) | 35 days | 40% reduction in body-weight gain | [2] |
Table 4: Summary of Key Human Clinical Trial Results for this compound in Obesity
| Trial Design | Population | Treatment | Duration | Primary Outcome | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | 502 overweight/obese adults (BMI 30-43 kg/m ²) | This compound (1 mg/day) or placebo following a 6-week very-low-calorie diet (VLCD) | 52 weeks | Weight regain after VLCD | Statistically significant but not clinically meaningful reduction in weight regain (1.6 kg difference vs. placebo) | [1][6] |
| 2-year study | Obese patients | Investigational drug (likely this compound) | 2 years | Body weight after 1 year, safety and tolerability | Details not fully published, but development was discontinued for obesity | [7] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8][9][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for the NPY5 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human NPY5 receptor (e.g., HEK293, CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the NPY5R, such as [125I]-Peptide YY ([125I]-PYY) or [125I]-NPY.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the NPY5R are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of an unlabeled NPY5R ligand for non-specific binding.
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Mouse Model (General Protocol)
The DIO mouse model is a widely used preclinical model to study obesity and test the efficacy of anti-obesity compounds.[13][14][15][16][17]
Objective: To evaluate the in vivo efficacy of this compound on body weight and other metabolic parameters in a model of obesity.
Materials:
-
Animals: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[17]
-
Diets:
-
High-Fat Diet (HFD): A diet where a significant portion of the calories are derived from fat (e.g., 45-60% kcal from fat).
-
Control Diet: A standard chow diet with a lower fat content (e.g., 10% kcal from fat).
-
-
Test Compound: this compound formulated for oral administration (e.g., in corn oil).
Procedure:
-
Acclimation: Mice are acclimated to the animal facility for at least one week before the start of the experiment.
-
Induction of Obesity: A cohort of mice is fed a HFD for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group is maintained on the standard chow diet. Body weight and food intake are monitored regularly.
-
Treatment: Once the mice on the HFD have developed a significantly higher body weight compared to the control group, they are randomized into treatment groups. One group receives daily oral administration of this compound at a specified dose (e.g., 30 mg/kg), while the control HFD group receives the vehicle.
-
Monitoring: Body weight, food intake, and water intake are measured daily or weekly throughout the treatment period.
-
Terminal Procedures: At the end of the study, mice are euthanized, and various tissues and blood samples are collected for analysis. This can include:
-
Body Composition Analysis: Measurement of fat mass and lean mass using techniques like DEXA or NMR.
-
Blood Chemistry: Measurement of plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and hormones like leptin.
-
Tissue Analysis: Collection of adipose tissue, liver, and other organs for histological analysis or measurement of gene expression.
-
Workflow for Diet-Induced Obesity Model:
References
- 1. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
MK-0557: A Technical Overview of its Selectivity for the Neuropeptide Y Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MK-0557, a potent and highly selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. Neuropeptide Y is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are mediated, in part, by the Y1 and Y5 receptors.[1][2][3] Consequently, the NPY Y5 receptor has been a significant target for the development of anti-obesity therapeutics.[1][4] this compound was developed as a highly selective, orally available antagonist for this receptor.[4][5][6] This document details the binding affinity and selectivity of this compound, outlines common experimental protocols for its characterization, and illustrates key pathways and workflows.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound is demonstrated by its high affinity for the human NPY Y5 receptor and significantly lower affinity for other human NPY receptor subtypes. The compound's binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibitor constant (Kᵢ).
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Selectivity (Fold vs. hNPY Y5) |
| NPY Y5 | This compound | 1.3 - 1.6 | Human | - |
| NPY Y1 | This compound | >10,000 | Human | >6,250 |
| NPY Y2 | This compound | >10,000 | Human | >6,250 |
| NPY Y4 | This compound | >10,000 | Human | >6,250 |
| NPY Y6 | This compound | >10,000 | Mouse | >6,250 |
| Data compiled from multiple sources.[4][5] |
As the data indicates, this compound displays a high degree of selectivity for the NPY Y5 receptor, with affinity for other subtypes being at least three orders of magnitude lower.[4]
Experimental Protocols
The determination of binding affinity and selectivity for a compound like this compound involves specific and rigorous experimental procedures. Below is a representative methodology for a competitive radioligand binding assay.
Representative Protocol: Competitive Radioligand Binding Assay for NPY Y5 Receptor
-
Cell Culture and Membrane Preparation:
-
HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells stably transfected with the human NPY Y5 receptor are cultured to confluence.
-
Cells are harvested, and a crude membrane preparation is created by homogenization in a cold buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of a radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), which binds to the Y5 receptor. The concentration is typically chosen to be near its Kₔ value.
-
Increasing concentrations of the unlabeled competitor compound (this compound) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY) to saturate all specific binding sites.
-
Total binding is determined in wells without any competing compound.
-
-
Incubation and Filtration:
-
The plates are incubated for a set period (e.g., 90-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations: Signaling Pathway and Experimental Workflow
To better understand the mechanism and evaluation process, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical workflow for assessing compound selectivity.
Caption: NPY Y5 receptor signaling pathway and antagonism by this compound.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Pharmacology of MK-0557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] NPY is a 36-amino acid neurotransmitter involved in a wide range of physiological processes, and its effects are mediated through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The NPY Y5 receptor, in particular, has been a focal point of research due to its significant role in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis of this compound
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and selectivity.
Table 1: Binding Affinity of this compound for NPY Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| NPY Y5 | This compound | 1.6 | Not Specified | [1][2] |
| Human NPY Y5 | This compound | 1.3 | Human | [1] |
| Rhesus NPY Y5 | This compound | Similar to Human | Rhesus Monkey | [1] |
| Mouse NPY Y5 | This compound | Similar to Human | Mouse | [1] |
| Rat NPY Y5 | This compound | Similar to Human | Rat | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Ligand | Concentration (µM) | Binding | Species | Reference |
| Human NPY Y1 | This compound | 10 | No Significant Binding | Human | [1] |
| Human NPY Y2 | This compound | 10 | No Significant Binding | Human | [1] |
| Human NPY Y4 | This compound | 10 | No Significant Binding | Human | [1] |
| Mouse NPY Y6 | This compound | 10 | No Significant Binding | Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro characterization of this compound.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.[3][4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY Y5 agonist or antagonist (e.g., NPY or another potent antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well FilterMate™ harvester or similar.
-
Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: Wallac® TriLux 1450 MicroBeta counter or equivalent.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (typically 3-20 µg of protein).[5]
-
50 µL of varying concentrations of this compound.
-
50 µL of [125I]-PYY at a concentration close to its Kd.[5]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in many signaling pathways. Since the NPY Y5 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).
-
Stimulant: Forskolin or another adenylyl cyclase activator.
-
Agonist: NPY.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., TR-FRET, ELISA, or RIA-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add NPY (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the NPY-mediated response.
cAMP Functional Assay Workflow
ERK1/2 Phosphorylation Assay (Western Blot)
Activation of the NPY Y5 receptor can lead to the phosphorylation and activation of the MAP kinases ERK1 and ERK2 (ERK1/2). This assay measures the ability of this compound to block NPY-induced ERK1/2 phosphorylation.
Objective: To assess the antagonistic effect of this compound on NPY-induced ERK1/2 phosphorylation.
Materials:
-
Cells: A cell line responsive to NPY Y5 receptor-mediated ERK1/2 activation.
-
Agonist: NPY.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents and Equipment.
Procedure:
-
Cell Treatment: Serum-starve the cells and then pre-incubate with this compound before stimulating with NPY for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking agent.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software.
Signaling Pathways
The NPY Y5 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.
NPY Y5 Receptor Signaling Pathway
Activation of the NPY Y5 receptor by NPY leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, and the RhoA pathway, which is involved in cytoskeleton remodeling. This compound blocks the initial step of receptor activation, thereby preventing these downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
The Role of MK-0557 in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is an investigational small molecule that was developed as a selective antagonist for the neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key component of the hypothalamic circuits that govern energy homeostasis. NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, and its signaling through the Y5 receptor has been a focal point for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the effects of this compound on appetite regulation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. While this compound demonstrated a statistically significant effect on weight loss in clinical trials, the magnitude of this effect was not deemed clinically meaningful, leading to the discontinuation of its development for the treatment of obesity.[1][2][3] Nevertheless, the study of this compound has provided valuable insights into the role of the NPY Y5 receptor in human energy balance.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the neuropeptide Y Y5 receptor.[2][3] NPY, released from neurons in the arcuate nucleus (ARC) of the hypothalamus, stimulates food intake and decreases energy expenditure. The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, initiates a signaling cascade that ultimately promotes an orexigenic response. By antagonizing this receptor, this compound is designed to inhibit NPY-mediated signaling, thereby reducing appetite and promoting weight loss.
Preclinical Data
Preclinical studies in rodent models of obesity were instrumental in establishing the initial proof-of-concept for this compound. These studies typically utilized diet-induced obese (DIO) mice, which closely mimic the pathophysiology of human obesity.
Table 1: Summary of Preclinical Studies on this compound
| Animal Model | Diet | This compound Dose | Duration | Key Findings | Reference |
| C57BL/6J Mice | High-Fat Diet | 30 mg/kg/day (oral) | 35 days | 40% reduction in body weight gain compared to vehicle. | Unpublished, cited in[4] |
| Diet-Induced Obese Mice | High-Fat Diet | 100 mg/kg | 2 weeks | Significantly suppressed diet-induced body weight gain. Reduced mean overall caloric intake by 10.0%. | [4] |
Clinical Data
Following promising preclinical results, this compound advanced to clinical trials in overweight and obese human subjects. The clinical development program aimed to assess the efficacy and safety of this compound as a weight-loss agent.
Table 2: Summary of Clinical Trials on this compound
| Trial Phase | Number of Participants | Population | This compound Dose | Duration | Key Findings | Reference |
| Phase II | 1661 | Overweight and obese adults | 1 mg/day | 52 weeks | Statistically significant but not clinically meaningful weight loss (~7.5 pounds vs. ~4 pounds with placebo). | [1] |
| Phase II | 502 (359 randomized) | Obese adults (BMI 30-43 kg/m ²) | 1 mg/day | 52 weeks (after 6-week VLCD) | Significantly less weight regain compared to placebo (1.5 kg vs. 3.1 kg), but the effect was small and not clinically meaningful. | [2][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical and clinical evaluation of this compound is crucial for the interpretation of the findings.
Preclinical Study Protocol: Diet-Induced Obesity (DIO) Mouse Model
This protocol is a generalized representation based on common practices in the field.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[5][6][7]
-
Housing and Acclimation: Mice are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are acclimated for at least one week prior to the start of the experiment.
-
Diet:
-
Induction of Obesity: Mice are maintained on the HFD for a period of 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight and adiposity compared to the control group.
-
Drug Administration:
-
This compound is formulated for oral gavage.
-
Animals in the treatment group receive a daily oral dose of this compound (e.g., 30-100 mg/kg body weight).
-
The vehicle control group receives the same volume of the vehicle solution.
-
-
Measurements:
-
Body Weight: Recorded weekly or bi-weekly.
-
Food Intake: Measured daily or weekly by weighing the remaining food in the hopper. Automated systems can also be used for more precise measurements.[6]
-
Energy Expenditure: Assessed using indirect calorimetry in metabolic cages. This involves measuring oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[9]
-
Body Composition: Determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.
-
Biochemical Analyses: Blood samples are collected for the analysis of metabolic parameters such as glucose, insulin, and leptin levels.
-
Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study
This protocol is a generalized representation based on the reported clinical trials of this compound.
-
Study Population: Overweight and obese but otherwise healthy male and female adults, typically with a Body Mass Index (BMI) between 30 and 43 kg/m ².
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is employed.
-
Inclusion and Exclusion Criteria:
-
Inclusion: Age 18-65 years, stable body weight for at least 3 months prior to screening.
-
Exclusion: History of significant cardiovascular, endocrine (including diabetes), renal, or psychiatric disorders. Use of medications known to affect body weight.
-
-
Intervention:
-
Treatment Group: Receives a once-daily oral dose of this compound (e.g., 1 mg).
-
Control Group: Receives a matching placebo.
-
Lifestyle Intervention: All participants receive standardized counseling on a hypocaloric diet (e.g., a 500 kcal/day deficit from their calculated daily energy requirement) and regular physical activity.
-
-
Assessments:
-
Primary Efficacy Endpoint: Mean percent change in body weight from baseline to the end of the treatment period (e.g., 52 weeks).
-
Secondary Efficacy Endpoints:
-
Proportion of subjects achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference.
-
Changes in fasting lipids, glucose, and insulin.
-
-
Appetite and Satiety Assessment: Subjective feelings of hunger, fullness, and desire to eat are assessed using Visual Analog Scales (VAS).[10][11][12][13] VAS are typically 100-mm lines where participants mark their current feeling between two extremes (e.g., "I am not hungry at all" to "I have never been more hungry").
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound's mechanism of action and the experimental procedures used to evaluate it, the following diagrams are provided in the DOT language for Graphviz.
Hypothalamic Appetite Regulation
Caption: Overview of the hypothalamic circuits regulating appetite.
NPY Y5 Receptor Signaling Pathway
Caption: Downstream signaling cascade of the NPY Y5 receptor.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Generalized workflow for preclinical studies of this compound.
Conclusion
This compound, a selective NPY Y5 receptor antagonist, demonstrated a clear, albeit modest, effect on appetite and body weight in both preclinical and clinical studies. The preclinical data in diet-induced obese rodents provided a strong rationale for its development. However, the outcomes of the clinical trials, which showed a statistically significant but not clinically meaningful weight loss, ultimately led to the cessation of its development for obesity. The research on this compound has significantly contributed to our understanding of the NPY system's role in human energy regulation and underscores the complexity of developing effective anti-obesity medications. Future research in this area may focus on combination therapies or targeting multiple pathways involved in appetite control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Diet-Induced Obesity in Mice Overexpressing Neuropeptide Y in Noradrenergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 11. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring satiety with pictures compared to visual analogue scales. An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Role of MK-0557 in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0557 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor that has been investigated for its potential role in the regulation of energy homeostasis and as a therapeutic agent for obesity. This technical guide provides a comprehensive overview of the core preclinical and clinical findings related to this compound. It details the compound's mechanism of action, summarizes quantitative data from key studies in structured tables, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. While preclinical studies in rodent models of diet-induced obesity demonstrated a modest effect on reducing body weight gain and food intake, clinical trials in human subjects revealed that this compound did not produce clinically meaningful weight loss, leading to the discontinuation of its development for this indication. This document serves as a detailed resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, stimulating food intake and decreasing energy expenditure, primarily through the activation of NPY Y1 and Y5 receptors.[1][2] The NPY system is a key regulator of energy balance, making it an attractive target for anti-obesity therapeutics.[1] this compound was developed as a highly selective, orally available antagonist for the NPY Y5 receptor, with a Ki of 1.6 nM.[3] The rationale for its development was based on the hypothesis that blocking the Y5 receptor would inhibit NPY's effects on appetite and energy storage, thereby promoting weight loss.
Mechanism of Action: NPY5R Signaling in Energy Homeostasis
This compound exerts its effects by competitively binding to and blocking the Neuropeptide Y Y5 receptor (NPY5R). In the hypothalamus, NPY released from Agouti-related peptide (AgRP) neurons normally binds to NPY5R on downstream neurons to stimulate food intake (orexigenic effect) and reduce energy expenditure. By antagonizing the NPY5R, this compound is designed to prevent these actions, leading to a reduction in food intake and potentially an increase in energy expenditure.
Preclinical Data
Preclinical evaluation of this compound was primarily conducted in rodent models of diet-induced obesity (DIO). These studies aimed to assess the compound's efficacy in preventing or treating obesity and to elucidate its mechanism of action on food intake and energy expenditure.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |
| Body Weight Gain | C57BL/6J mice on medium high-fat diet | This compound | 30 mg/kg/day (oral) | 35 days | 40% reduction in body-weight gain compared to vehicle | [3] |
| Caloric Intake | Diet-induced obese mice | Y5R Antagonist | 30 mg/kg | 2 weeks | 7.6% reduction in mean overall caloric intake | [4] |
| Caloric Intake | Diet-induced obese mice | Y5R Antagonist | 100 mg/kg | 2 weeks | 10.0% reduction in mean overall caloric intake | [4] |
| Body Weight | Diet-induced obese mice | Y5R Antagonist | 100 mg/kg | - | 18% decrease in body weight | [5] |
Experimental Protocols: Preclinical
A typical experimental workflow for the preclinical assessment of this compound is outlined below.
Methodology for Diet-Induced Obesity (DIO) Model:
-
Animal Model: Male C57BL/6J mice, a strain susceptible to diet-induced obesity, are commonly used.[6]
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: At approximately 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[7][8]
-
Acclimation: Mice are maintained on the HFD for a period of several weeks to induce a stable obese phenotype, characterized by increased body weight, adiposity, and often, insulin resistance.[7]
-
Treatment Initiation: Once the DIO phenotype is established, animals are randomized into treatment groups for the administration of this compound or a vehicle control.
Clinical Data
Following promising preclinical results, this compound advanced to clinical trials to evaluate its safety and efficacy in overweight and obese human subjects. The primary goal was to determine if antagonism of the NPY5R could induce clinically significant weight loss or prevent weight regain.
Quantitative Data from Clinical Trials
A key clinical trial investigated the effect of this compound on weight regain after a very-low-calorie diet (VLCD).
| Parameter | Study Population | Treatment Group | Dose | Duration | Outcome | p-value | Reference |
| Mean Weight Change (from end of VLCD) | Overweight and obese adults (BMI 30-43 kg/m ²) | Placebo | - | 52 weeks | +3.1 kg (95% CI: 2.1, 4.0) | 0.014 | [9] |
| Mean Weight Change (from end of VLCD) | Overweight and obese adults (BMI 30-43 kg/m ²) | This compound | 1 mg/day | 52 weeks | +1.5 kg (95% CI: 0.5, 2.4) | 0.014 | [9] |
| Placebo-Subtracted Weight Loss | Overweight and obese individuals | This compound | 1 mg/day | 52 weeks | 1.1 kg | - | [2] |
Although a statistically significant difference in weight regain was observed between the this compound and placebo groups, the magnitude of the effect was considered small and not clinically meaningful.[9] Further studies also showed that this compound did not significantly enhance the weight loss effects of other anti-obesity medications like sibutramine or orlistat.
Experimental Protocols: Clinical
The design of the pivotal clinical trial for this compound is summarized in the workflow below.
Methodology for the VLCD-Weight Regain Trial:
-
Participants: The study enrolled adult patients aged 18 to 65 years with a Body Mass Index (BMI) between 30 and 43 kg/m ².[9]
-
Initial Weight Loss Phase: Participants were placed on a very-low-calorie liquid diet (800 kcal/day) for a duration of 6 weeks to induce a significant initial weight loss.[9]
-
Randomization: Patients who achieved at least a 6% reduction in their initial body weight were then randomized in a double-blind manner to receive either 1 mg of this compound or a placebo daily for 52 weeks.[9]
-
Maintenance Phase: During the 52-week treatment period, all participants were instructed to follow a hypocaloric diet, with an energy intake approximately 300 kcal below their individual weight maintenance requirements.[9]
-
Outcome Measures: The primary endpoint was the change in body weight from the end of the VLCD period to the end of the 52-week treatment. Secondary endpoints included changes in waist circumference, blood pressure, lipid profiles, and insulin levels.[9]
Conclusion
This compound, a selective NPY Y5 receptor antagonist, represented a targeted approach to anti-obesity drug development based on a sound biological rationale. Preclinical studies in diet-induced obese rodents provided initial proof-of-concept, demonstrating a modest reduction in body weight gain and food intake. However, these effects did not translate into clinically meaningful weight loss in human clinical trials. The results of the this compound development program highlight the challenges in translating findings from animal models of obesity to humans and underscore the complexity of energy homeostasis regulation. While antagonism of the NPY5R alone appears insufficient for robust weight loss, the knowledge gained from the study of this compound contributes to a deeper understanding of the NPY system's role in metabolic control and may inform future strategies for the development of more effective anti-obesity therapies, potentially involving combination approaches that target multiple pathways.
References
- 1. The role of neuropeptide Y in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Profile of MK-0557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research involving MK-0557, a selective neuropeptide Y5 (NPY5) receptor antagonist. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides illustrative experimental protocols, and visualizes the core signaling pathway. This compound was primarily investigated for its potential as an anti-obesity therapeutic. While it showed promise in preclinical models, it ultimately did not produce clinically meaningful weight loss in human trials, leading to the discontinuation of its development for this indication.[1][2][3] This guide serves as a valuable resource for researchers interested in the NPY5 receptor pathway and the preclinical development of NPY5 receptor antagonists.
Core Mechanism of Action
This compound is a potent and highly selective antagonist of the neuropeptide Y5 (NPY5) receptor.[4] Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, and its effects are mediated through various Y receptors.[3] The NPY5 receptor is considered a key mediator of NPY's orexigenic (appetite-stimulating) effects.[3] By blocking the NPY5 receptor, this compound is designed to inhibit the downstream signaling that leads to increased food intake and decreased energy expenditure.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related NPY5 receptor antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity of NPY5 Receptor Antagonists
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| This compound | NPY5R | Radioligand Binding | Human | 1.3 | - | - | [4] |
| This compound | NPY5R | Radioligand Binding | Rhesus | Similar to human | - | - | [4] |
| This compound | NPY5R | Radioligand Binding | Mouse | Similar to human | - | - | [4] |
| This compound | NPY5R | Radioligand Binding | Rat | Similar to human | - | - | [4] |
| Unnamed Y5R Antagonist | NPY5R | Radioligand Binding ([125I]PYY displacement) | Human | 26 | - | - | [5] |
| Unnamed Y5R Antagonist | NPY5R | Radioligand Binding ([125I]PYY displacement) | Rat | 31 | - | - | [5] |
| Unnamed Y5R Antagonist | NPY5R | Intracellular Calcium Mobilization | Human | - | 210 | - | [5] |
| S-2367 (Velneperit) | NPY5R | Radioligand Binding | Human | 4.84 | - | - | [6] |
| S-2367 (Velneperit) | NPY5R | cAMP Functional Assay | Human | - | - | 10.6 | [1][6] |
Note: A lower Ki, IC50, or EC50 value indicates higher binding affinity or potency.
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Treatment | Dose | Duration | Key Finding | Reference |
| Diet-Induced Obese (DIO) C57BL/6J mice | This compound (oral) | 30 mg/kg/day | 35 days | 40% reduction in body-weight gain | [4] |
| Diet-Induced Obese (DIO) mice | This compound (oral) | 30 mg/kg/day | 7 days | Reduced body weight gain and adiposity | [6] |
Signaling Pathway
The NPY5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by NPY, the receptor initiates a signaling cascade that ultimately influences neuronal activity and appetite. The diagram below illustrates the key components of this pathway.
Caption: NPY5 Receptor Signaling Pathway and Point of this compound Intervention.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are representative of the types of studies conducted.
In Vitro Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the NPY5 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NPY5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY5 receptor.
-
Radioligand: [125I]-Peptide YY ([125I]PYY) or a similar high-affinity NPY5R radioligand.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled NPY or another potent NPY5R agonist.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2][7][8][9]
In Vitro cAMP Functional Assay
This assay measures the ability of a compound to antagonize the NPY-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of this compound at the NPY5 receptor.
Materials:
-
A cell line stably co-expressing the human NPY5 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
NPY or a selective NPY5R agonist.
-
Forskolin (an adenylate cyclase activator).
-
Test Compound: this compound.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of NPY (or a selective agonist) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of NPY more readily measurable.
-
Measure the resulting cAMP levels, often via a luminescent or fluorescent readout.
-
Plot the cAMP response against the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the NPY-induced response.[1][6][10][11][12]
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of an anti-obesity compound in a physiologically relevant context.
Objective: To assess the effect of this compound on body weight, food intake, and other metabolic parameters in mice made obese through a high-fat diet.
Materials:
-
Male C57BL/6J mice (a strain susceptible to DIO).
-
High-Fat Diet (HFD): e.g., 45-60% kcal from fat.
-
Control Diet: Standard chow.
-
Test Compound: this compound formulated for oral administration (e.g., in a specific vehicle like peanut butter or via oral gavage).[13][14][15]
-
Animal caging and monitoring equipment.
Procedure:
-
Acclimatize the mice to the facility for at least one week.
-
Induce obesity by feeding the mice the HFD for a period of several weeks to months, until a significant difference in body weight is observed compared to mice on the control diet.
-
Randomize the obese mice into treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle daily (or as per the study design) via the chosen route (e.g., oral gavage).
-
Monitor body weight and food intake regularly (e.g., daily or several times a week).
-
At the end of the study, additional endpoints can be measured, such as body composition (e.g., via DEXA scan), plasma levels of metabolic hormones (e.g., insulin, leptin), and glucose tolerance.
-
Analyze the data to determine the effect of this compound on the measured parameters.
Caption: Experimental Workflow for a Diet-Induced Obesity (DIO) Mouse Study.
Conclusion
The preclinical data for this compound demonstrated its high affinity and selectivity for the NPY5 receptor, and it showed efficacy in reducing weight gain in a diet-induced obesity mouse model. However, these promising preclinical findings did not translate into clinically significant weight loss in humans. This technical guide provides a detailed summary of the preclinical research on this compound, offering valuable insights for scientists and researchers working on NPY receptor-targeted therapies and in the broader field of anti-obesity drug development. The provided experimental protocols and pathway diagrams serve as a practical resource for designing and interpreting related studies.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.jp]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. escholarship.org [escholarship.org]
- 14. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Use of MK-0557
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory use of MK-0557, a potent and selective antagonist of the Neuropeptide Y Receptor Y5 (NPY Y5R). This document outlines the mechanism of action of this compound and offers detailed protocols for its application in in vitro and in vivo laboratory settings. The provided methodologies are essential for researchers investigating the role of the NPY Y5 receptor in various physiological and pathological processes, particularly in the context of obesity and metabolic disorders.
Introduction to this compound
This compound is a non-peptidic, orally bioavailable, and highly selective antagonist of the NPY Y5 receptor. The NPY system, and specifically the Y5 receptor, is a key regulator of energy homeostasis, with its activation leading to increased food intake and decreased energy expenditure. By blocking the NPY Y5 receptor, this compound is a valuable tool for elucidating the receptor's role in these processes. While clinical trials in humans for obesity did not demonstrate clinically meaningful weight loss, this compound remains a critical research tool for preclinical studies.[1][2]
Chemical Properties:
| Property | Value |
| IUPAC Name | N-[(1S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-1-(2-fluorophenyl)ethyl]cyclohexanecarboxamide |
| Molecular Formula | C30H38FN7O3 |
| Molecular Weight | 579.67 g/mol |
| Ki for human NPY Y5R | 1.6 nM[3] |
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y5 receptor. Neuropeptide Y, the endogenous ligand, binds to the Y5 receptor, a G-protein coupled receptor (GPCR), which primarily couples to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the Y5 receptor, preventing NPY from binding and thereby blocking its downstream signaling effects.
Figure 1: Simplified signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.
In Vitro Application Protocols
NPY Y5 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y5 receptor using a suitable radioligand such as [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).
Materials:
-
HEK293 cells stably expressing the human NPY Y5 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
[¹²⁵I]PYY (specific activity ~2000 Ci/mmol)
-
This compound
-
Non-specific binding control (e.g., 1 µM unlabeled NPY)
-
96-well plates
-
Scintillation vials and fluid
-
Gamma counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-NPY Y5R cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of this compound.
-
Add 50 µL of [¹²⁵I]PYY (final concentration ~0.1-0.5 nM).
-
Add 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate at room temperature for 90-120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0557 in In Vivo Animal Studies
Introduction
MK-0557 is a potent and highly selective antagonist of the neuropeptide Y receptor type 5 (NPY5R).[1][2] Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, and its effects are mediated through various Y receptors.[3] The NPY5R is considered a key target for anti-obesity therapies due to its role in regulating food intake and energy balance.[3][4] These application notes provide a summary of this compound dosages used in preclinical animal studies and offer generalized protocols for its in vivo use.
Mechanism of Action
This compound functions as a competitive antagonist at the NPY5 receptor. NPY5 receptors are G-protein coupled receptors (GPCRs) that, upon activation by NPY, lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking the binding of NPY to its Y5 receptor, this compound inhibits the downstream signaling cascade that promotes food intake. This mechanism has been explored for its potential in treating obesity.[3][5]
Caption: Signaling pathway of NPY5 receptor and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various in vivo animal models. The primary route of administration in these studies is oral (PO).
| Animal Model | Dosage | Route of Administration | Study Type | Observed Effect | Reference |
| Rat | 1 mg/kg | Oral (PO) | Acute Food Intake | 93% inhibition of d-Trp34NPY-induced food intake. | [4] |
| Diet-Induced Obese (DIO) C57BL/6N Mice | Not specified | Oral (PO) | Chronic Efficacy | Potent reduction of body weight. | [4] |
| C57BL/6J Mice | 30 mg/kg daily | Oral (PO) | Chronic (35 days) | 40% reduction in body-weight gain on a medium high-fat diet. | [1] |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg daily | Oral (PO) | Chronic (7 days) | Reduction in body weight gain, adiposity, and feeding behavior. | [3] |
| Syngeneic C57BL/6 Mice (with CMT167 lung cancer cells) | 1 mg/kg | Oral (PO) | Cancer Metastasis | Tested for in vivo efficacy on brain metastasis. | [6] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in animal studies, based on common practices in the field.
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a solution or suspension for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 10% DMSO in Corn oil)
-
Sonicator or vortex mixer
-
Weighing scale
-
Appropriate tubes and pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed for the study cohort.
-
Prepare the vehicle: A common vehicle for oral administration of hydrophobic compounds is corn oil. To aid in dissolution, a co-solvent like DMSO can be used. For example, a 5 mg/mL stock solution can be prepared by dissolving this compound in DMSO, which is then further diluted in corn oil.[1]
-
Formulation:
-
For a solution where this compound is soluble in the vehicle, dissolve the weighed powder directly in the vehicle.
-
For a suspension, it is often necessary to first create a stock solution in a solvent like DMSO. For instance, to achieve a final concentration of 5 mg/mL, a 50 mg/mL stock solution in DMSO can be prepared and then diluted 1:10 in corn oil.[1]
-
-
Homogenization: Ensure the final formulation is homogenous by vortexing or sonicating the mixture until a uniform solution or suspension is achieved.
-
Storage: Store the formulation as recommended. For stock solutions in DMSO, storage at -20°C for up to a year or -80°C for up to two years is suggested.[1] The final dosing solution in corn oil should be prepared fresh if possible, especially for long-term studies.[1]
In Vivo Administration Protocol: Anti-Obesity Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a chronic efficacy study to evaluate the anti-obesity effects of this compound.
Animal Model:
-
Male C57BL/6 mice, induced to an obese state by feeding a high-fat diet for a specified period.
Experimental Design:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Diet-Induced Obesity: Feed the mice a moderately high-fat diet to induce obesity. Monitor body weight regularly.
-
Grouping: Once the desired obese phenotype is established, randomize the animals into treatment and vehicle control groups.
-
Dosing:
-
Administer this compound orally (e.g., 30 mg/kg) once daily.[3]
-
The vehicle control group should receive an equivalent volume of the vehicle used to formulate this compound.
-
-
Monitoring:
-
Measure body weight daily.
-
Monitor food and water intake.
-
At the end of the study, collect blood samples for analysis of plasma parameters (e.g., leptin, lipids).[3]
-
Adipose tissue depots can be dissected and weighed.
-
-
Data Analysis: Compare the changes in body weight, food intake, and other relevant parameters between the this compound treated group and the vehicle control group using appropriate statistical methods.
Caption: Experimental workflow for a chronic anti-obesity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0557 Administration in Mice
These application notes provide detailed protocols for the preparation and administration of MK-0557 to mice, primarily for researchers in the fields of pharmacology, metabolic disease, and oncology. The information compiled is based on publicly available data from preclinical studies.
Mechanism of Action
This compound is a highly selective and orally bioavailable antagonist of the Neuropeptide Y Receptor Y5 (NPY5R). The NPY system, particularly the Y5 receptor, is a significant pathway in the regulation of energy homeostasis and food intake. By blocking the NPY5R, this compound is intended to reduce the orexigenic (appetite-stimulating) effects of Neuropeptide Y, thereby leading to decreased food consumption and potential weight loss.
Signaling Pathway of NPY5 Receptor Antagonism
Neuropeptide Y (NPY) binding to its G-protein coupled receptor, NPY5R, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with increased food intake and reduced energy expenditure. This compound, as an antagonist, blocks NPY from binding to NPY5R, thereby preventing this downstream signaling cascade. This can result in an anorexigenic effect.
Quantitative Data Summary
The following tables summarize dosages and administration details from various mouse studies.
Table 1: this compound Dosage and Administration Route
| Dosage (mg/kg) | Administration Route | Mouse Strain | Study Context | Reference |
| 1 | Oral | C57BL/6 | Brain Metastasis | [1] |
| 30 | Oral | C57BL/6J | Diet-Induced Obesity | [2] |
| 100 | Oral | C57BL/6J | Diet-Induced Obesity | [3] |
Table 2: Example Administration Schedule
| Study Type | Dosage (mg/kg) | Frequency | Duration | Notes | Reference |
| Diet-Induced Obesity | 30 | Daily (QD) | 35 days | Resulted in a 40% reduction in body-weight gain. | [2] |
| Brain Metastasis | 1 | Intermittent | 6 doses until endpoint | "6 shots till endpoint" | [1] |
| Diet-Induced Obesity | 30 and 100 | Daily | 2 weeks | Dose-dependent suppression of body weight gain. | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or 0.5% (w/v) methyl cellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge, 1-1.5 inch length with a ball tip
Protocol for a 10 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol for a 1 mg/mL Dosing Solution in Corn Oil:
-
From the 10 mg/mL DMSO stock solution, take the required volume.
-
Add the stock solution to 9 volumes of corn oil. For example, to prepare 1 mL of dosing solution, add 100 µL of the 10 mg/mL stock to 900 µL of corn oil.
-
Vortex vigorously to create a uniform suspension. This preparation should be made fresh before each administration.
Protocol for a Dosing Solution in 0.5% Methyl Cellulose:
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Calculate the required amount of this compound for the desired final concentration in the dosing volume (typically 5-10 mL/kg body weight).
-
A stock solution in a minimal amount of DMSO can be prepared first and then diluted into the methyl cellulose vehicle. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.
-
Vortex thoroughly to ensure a homogenous suspension.
Administration by Oral Gavage
Oral gavage is a common and precise method for oral drug administration in mice.
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the this compound dosing solution to administer. The typical dosing volume is 5-10 mL/kg.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is properly positioned in the esophagus, slowly dispense the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration.
Diet-Induced Obesity (DIO) Model Protocol
This protocol outlines a typical study to evaluate the effect of this compound on weight gain in a diet-induced obesity model.
Experimental Workflow:
Procedure:
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.[5]
-
Acclimatization: House mice under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Switch the diet of the experimental groups to a high-fat diet (HFD), typically 45-60% kcal from fat.[5] A control group maintained on a low-fat diet can also be included.
-
Group Assignment: After a period of weight gain on the HFD (e.g., 4-8 weeks), randomize the mice into treatment groups (e.g., Vehicle control, this compound at 30 mg/kg).
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage at the same time each day.
-
Monitoring:
-
Record body weight and food intake at least weekly.
-
Observe animals daily for any adverse effects.
-
-
-
Blood collection for analysis of glucose, insulin, lipids, and leptin.
-
Tissue collection (e.g., adipose tissue, liver) for weight and histological analysis.
-
Body composition analysis (e.g., using DEXA or MRI).
-
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound powder and solutions.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Oral gavage should only be performed by trained personnel to minimize stress and injury to the animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 5. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for MK-0557 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Y5 (NPY5R). With a Ki of 1.6 nM, it serves as a valuable tool for investigating the physiological and pathological roles of the NPY5R signaling pathway in vitro.[1][2] This document provides detailed protocols for the preparation of this compound solutions for cell culture applications, along with a summary of its key characteristics and a representative experimental protocol.
Physicochemical and Solubility Data
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results. The following table summarizes the relevant data for this compound.
| Property | Data |
| Molecular Formula | C₂₂H₁₉FN₄O₃ |
| Molecular Weight | 406.41 g/mol |
| Appearance | Light yellow to light brown solid |
| Solubility | DMSO: ≥ 175 mg/mL (430.60 mM). Ultrasonic assistance is recommended. Use of hygroscopic DMSO can significantly impact solubility; fresh DMSO is advised.[1] |
| Water: < 0.1 mg/mL (insoluble)[1] | |
| Storage (Powder) | -20°C for 3 years, or 4°C for 2 years.[1] |
| Storage (Stock Solution) | -80°C for up to 2 years, or -20°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1] |
Protocols for Solution Preparation
Materials Required
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Ultrasonic bath (recommended)
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.06 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For 4.06 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for several minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[1]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[1]
-
Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
It is crucial to perform a serial dilution to avoid precipitation of the compound in the aqueous culture medium.
-
Directly diluting the highly concentrated DMSO stock into the medium can cause the compound to crash out of solution.
-
First, prepare an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 1 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Then, further dilute the intermediate solution into the final volume of cell culture medium to reach the desired working concentration (e.g., 1 µM).
-
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube/flask. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution. This is essential to account for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize cytotoxicity.
Caption: Workflow for preparing this compound solutions.
NPY5R Signaling Pathway
This compound exerts its effects by blocking the NPY5R, a G-protein coupled receptor (GPCR). The NPY5R primarily couples to the Gi alpha subunit. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY5R activation has been shown to stimulate other downstream pathways, including the Extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell proliferation and migration.[2][3]
Caption: NPY5R signaling pathway and point of inhibition by this compound.
Representative Experimental Protocol: Cell Migration Assay
This protocol is adapted from studies investigating the role of NPY receptors in cancer cell migration and serves as an example of how to use this compound to study NPY5R function in vitro.[3][4]
Objective
To determine the effect of this compound on the migration of cells expressing NPY5R, such as the neuroblastoma cell line SK-N-AS or breast cancer cell line MDA-MB-231.
Materials
-
Cells expressing NPY5R (e.g., SK-N-AS)
-
24-well plate with 8.0 µm pore size Transwell inserts
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound stock solution (10 mM in DMSO)
-
NPY (agonist) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Methodology
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of NPY) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.
-
-
Treatment Groups:
-
Control: Cells in serum-free medium.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound group.
-
NPY Stimulation: Cells treated with an optimal concentration of NPY (e.g., 100 nM) to induce migration.
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 1 µM) for 30 minutes before adding them to the Transwell insert.
-
Combination: Cells pre-incubated with this compound and then stimulated with NPY.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period determined by the cell type's migratory rate (typically 12-24 hours).
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane by immersing the insert in fixing solution for 20 minutes.
-
Stain the cells by placing the insert in Crystal Violet solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the insert in water to remove excess stain.
-
Allow the insert to air dry.
-
Using an inverted microscope, count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells between the different treatment groups. A significant reduction in cell migration in the this compound treated groups compared to the NPY-stimulated group would indicate effective antagonism of NPY5R.
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0557
Topic: MK-0557 Solubility and Stability Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective antagonist of the neuropeptide Y receptor Y5 (NPY5R), with Ki values of 1.3 nM, 0.79 nM, 0.74 nM, and 1.4 nM for human, rhesus monkey, mouse, and rat receptors, respectively.[1] It has been investigated for its potential role in the treatment of obesity due to its ability to counteract the orexigenic effects of neuropeptide Y.[2] These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its handling, storage, and analysis.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in various solvents. It is important to note that for some solvents, sonication or the use of freshly opened hygroscopic solvents may be necessary to achieve maximum solubility.[3]
| Solvent | Concentration | Notes |
| DMSO | 175 mg/mL (430.60 mM) | Requires ultrasonic treatment. The use of new, hygroscopic DMSO is recommended as it can significantly impact solubility.[3] |
| DMSO | 25 mg/mL (61.51 mM) | Sonication is recommended.[4] |
| DMSO | 3 mg/mL | - |
| Water | < 0.1 mg/mL | Insoluble.[3] |
| DMF | 5 mg/mL | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
| 10% DMSO + 90% Corn Oil | 5 mg/mL (12.30 mM) | Yields a clear solution with the aid of ultrasound.[5] |
Stability of this compound
The stability of this compound is dependent on its physical state (solid powder vs. in solution) and storage temperature. There are some variations in the reported stability durations in solution, so it is advisable to aliquot solutions and store them under the recommended conditions to minimize degradation.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | - |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[6] |
| In Solvent | -80°C | 2 years | - |
| In Solvent | -20°C | 1 year | - |
| In Solution | -20°C | 1 month | To prevent loss of potency.[6] |
| Crystalline Solid | -20°C | ≥ 4 years | - |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent, based on the widely used shake-flask method.
Materials:
-
This compound powder
-
Selected solvent(s) of appropriate purity
-
Mechanical shaker or orbital agitator
-
Temperature-controlled environment
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification of this compound (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a mechanical shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After agitation, allow the vial to stand to let the undissolved solid settle.
-
Carefully collect a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample at high speed and collect the supernatant, or filter the sample through a 0.22 µm syringe filter.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.
Protocol for Stability Testing of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent under defined storage conditions. It is based on general principles of pharmaceutical stability testing.
Materials:
-
Stock solution of this compound of known concentration in the desired solvent
-
Storage chambers at controlled temperatures (e.g., -80°C, -20°C, 4°C, 25°C)
-
Light-protective containers (e.g., amber vials) if photostability is to be assessed
-
Validated stability-indicating analytical method (e.g., HPLC with a method that can separate this compound from its degradation products)
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles for frozen samples.
-
Store the vials under the desired temperature and humidity conditions. For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating analytical method to determine the concentration of this compound remaining. The method should also be capable of detecting and quantifying any degradation products.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.
-
Assess the appearance of any degradation products.
Visualizations
Caption: NPY5R signaling pathway and the antagonistic action of this compound.
Caption: Workflow for equilibrium solubility determination.
Caption: Workflow for stability testing of a solution.
References
MK-0557: A Potent and Selective Y5 Receptor Antagonist for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] The Y5 receptor is a key regulator of energy homeostasis, food intake, and other physiological processes. NPY, the endogenous ligand for the Y5 receptor, is a powerful orexigenic peptide. Antagonism of the Y5 receptor has been a significant area of research for the development of anti-obesity therapeutics. This compound serves as an invaluable tool compound for elucidating the physiological and pathological roles of the Y5 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in Y5 receptor studies.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₂H₁₉FN₄O₃ |
| Molecular Weight | 406.41 g/mol |
| CAS Number | 328232-95-7 |
| Appearance | Solid |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. |
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound for Y5 Receptors
| Species | Receptor | Assay Type | Kᵢ (nM) | Reference |
| Human | Y5 | Radioligand Binding | 1.3 | [1] |
| Rhesus | Y5 | Radioligand Binding | 1.3 | [1] |
| Mouse | Y5 | Radioligand Binding | 1.3 | [1] |
| Rat | Y5 | Radioligand Binding | 1.3 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Binding Inhibition | Concentration (µM) | Reference |
| Human NPY1R | No significant binding | 10 | [1] |
| Human NPY2R | No significant binding | 10 | [1] |
| Human NPY4R | No significant binding | 10 | [1] |
| Mouse NPY6R | No significant binding | 10 | [1] |
Signaling Pathways
The NPY Y5 receptor is a Gαᵢ-coupled receptor. Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Downstream of G protein coupling, the Y5 receptor has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and RhoA signaling pathways, which are implicated in cell proliferation and migration.[3]
Figure 1. Simplified signaling pathway of the NPY Y5 receptor.
Experimental Protocols
Protocol 1: Y5 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for the Y5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar high-affinity Y5 receptor radioligand.
-
This compound or other test compounds.
-
Non-specific binding control: High concentration of a non-radiolabeled Y5 agonist (e.g., 1 µM NPY).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
[¹²⁵I]-PYY at a concentration near its Kₔ (e.g., 20-50 pM)
-
This compound or non-specific binding control.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 2. Workflow for the Y5 receptor radioligand binding assay.
Protocol 2: Functional Antagonism using a cAMP Assay
This protocol measures the ability of this compound to antagonize the NPY-induced inhibition of cAMP production in cells expressing the Y5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human Y5 receptor.
-
NPY (agonist).
-
Forskolin (adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
-
Cell culture medium and reagents.
Procedure:
-
Seed the Y5 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of NPY (typically EC₈₀) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and calculate its IC₅₀ value.
Protocol 3: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the effect of this compound on body weight and food intake in a diet-induced obesity mouse model.[1]
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Animal balance and food intake monitoring system.
Procedure:
-
Induction of Obesity:
-
House mice individually and provide ad libitum access to water.
-
Feed the mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake weekly.
-
-
Drug Administration:
-
Once the mice on the HFD have developed a significantly higher body weight compared to the chow-fed group, randomize them into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 28 days).[1]
-
-
Monitoring:
-
Measure body weight daily or weekly.
-
Measure food intake daily.
-
At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for further analysis.
-
-
Data Analysis:
-
Compare the changes in body weight, cumulative food intake, and metabolic parameters between the vehicle- and this compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Figure 3. Experimental workflow for the in vivo evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NPY Y5 receptor in various physiological and disease states. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the complex biology of the NPY system. The protocols provided here offer a starting point for researchers to utilize this compound effectively in their studies. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Commercially Available Sources of MK-0557 for Research
MK-0557 is a highly selective, orally available antagonist of the neuropeptide Y5 (NPY5) receptor, investigated primarily for its potential in treating obesity.[1][2][3] For research purposes, it is available from several commercial suppliers. It is important to note that this compound is intended for research use only and is not for human or veterinary use.[2][4][5]
| Supplier | Website | Catalog Number (Example) | Purity | Notes |
| MedchemExpress | --INVALID-LINK-- | HY-15411 | >99% | Provides detailed biological activity data.[1] |
| Cayman Chemical | --INVALID-LINK-- | 10009833 | ≥98% | Offers solubility information and stability data.[5] |
| Biosynth | --INVALID-LINK-- | FF158573 | Not specified | Provides chemical and physical properties.[4] |
| AdooQ Bioscience | --INVALID-LINK-- | A21271 | >99% | Includes storage instructions and a molarity calculator.[2] |
| TargetMol | --INVALID-LINK-- | TQ0286 | Not specified | Lists the product as a selective NPY5 receptor antagonist. |
| MySkinRecipes | --INVALID-LINK-- | #101434 | ≥99% | Specifies storage at 2-8℃.[3] |
Quantitative Data Summary
This compound exhibits high affinity and selectivity for the NPY5 receptor across various species. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 1.3 nM | Radioligand Binding | [1][5] |
| Rhesus Monkey | 0.79 nM | Radioligand Binding | [5] | |
| Mouse | 0.74 nM | Radioligand Binding | [5] | |
| Rat | 1.4 nM | Radioligand Binding | [5] | |
| Selectivity | Human NPY1R, NPY2R, NPY4R | >7,500-fold | Radioligand Binding | [1][5] |
Signaling Pathway
This compound acts as an antagonist at the Neuropeptide Y Y5 receptor (NPY5R), which is a G-protein coupled receptor (GPCR). The NPY5R primarily couples to the Giα subunit. Upon activation by its endogenous ligand, Neuropeptide Y, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). By blocking this interaction, this compound prevents the downstream effects of NPY5R activation. Other potential downstream pathways include the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[2]
References
- 1. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of MK-0557
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of MK-0557, a selective neuropeptide Y5 receptor antagonist.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of aqueous solution during in vitro assays. | This compound is practically insoluble in water (< 0.1 mg/mL). Direct dissolution in aqueous buffers will lead to precipitation.[1] | Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO (up to 175 mg/mL with sonication) or DMF (up to 5 mg/mL).[1][2] For aqueous working solutions, dilute the stock solution at least 1:1000 to minimize solvent effects and prevent precipitation. Always add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration. The organic solvent used for the stock solution may be affecting the cells at higher concentrations. | Utilize a final DMSO concentration below 0.1% in your cell culture medium to avoid solvent toxicity. Consider preparing a formulation of this compound, such as a cyclodextrin inclusion complex or an amorphous solid dispersion, to improve its aqueous solubility and provide a more stable concentration in the assay medium. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of the crystalline drug in the gastrointestinal tract is likely the rate-limiting step for absorption, a common issue for BCS Class II compounds.[3][4][5] | Formulate this compound to enhance its dissolution rate. Promising strategies include micronization to increase surface area, preparation of amorphous solid dispersions, or development of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][5][6][7][8][9][10][11][12] |
| Difficulty in preparing a stable parenteral formulation for intravenous administration. | The low aqueous solubility of this compound makes it challenging to prepare a simple aqueous solution for injection without the use of potentially toxic excipients. | Co-solvents such as propylene glycol, ethanol, glycerin, and polyethylene glycol can be used to increase the solubility of nonpolar drugs for parenteral use.[4][6] Another approach is the development of a nanosuspension or a micellar solution using biocompatible surfactants or polymers.[10] |
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound in common laboratory solvents?
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Practically Insoluble[1] |
| DMSO | 175 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility[1] |
| DMSO | 3 mg/mL | -[2] |
| DMSO | 25 mg/mL | Sonication is recommended[13] |
| DMF | 5 mg/mL | -[2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | -[2] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | Requires sonication[1][11] |
2. What are the most promising strategies for enhancing the aqueous solubility of this compound?
Based on common techniques for poorly soluble drugs, the following strategies are recommended for investigation with this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can significantly increase its aqueous solubility and dissolution rate.[14][15][16]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of this compound, thereby increasing its water solubility.[4][17][18][19]
-
Lipid-Based Formulations (e.g., SMEDDS): For oral delivery, formulating this compound in a self-emulsifying drug delivery system can improve its solubilization in the gastrointestinal tract and enhance absorption.[2][5][10][20][21][22]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate.[6][7][8][9]
The following table provides an illustrative example of the potential improvement in aqueous solubility of this compound using these techniques. Note: This data is hypothetical and for demonstration purposes only. Actual results will need to be determined experimentally.
| Formulation Strategy | Hypothetical Aqueous Solubility (µg/mL) | Fold Increase (vs. Crystalline Drug) |
| Crystalline this compound | 0.1 | 1 |
| Amorphous Solid Dispersion (20% drug loading in PVP-VA) | 15 | 150 |
| Hydroxypropyl-β-Cyclodextrin Complex (1:1 Molar Ratio) | 8 | 80 |
| Nanosuspension (2% w/v) | 5 | 50 |
3. How does this compound exert its pharmacological effect?
This compound is a selective antagonist of the Neuropeptide Y5 (NPY5) receptor. The NPY5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by Neuropeptide Y is involved in the regulation of appetite and energy balance. By blocking this receptor, this compound is intended to reduce food intake and promote weight loss.[23][24][25][26][27]
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a small-scale laboratory method for preparing an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer, PVP-VA 64)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Weigh the desired amounts of this compound and polymer. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of DCM in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40°C.
-
Once a solid film is formed on the wall of the flask, transfer the flask to a vacuum oven.
-
Dry the solid dispersion under high vacuum at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
Gently grind the resulting solid into a fine, uniform powder using a mortar and pestle.
-
Store the amorphous solid dispersion in a tightly sealed container inside a desiccator to prevent moisture absorption and recrystallization.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol provides a simple and solvent-efficient method for preparing an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar and mix them thoroughly.
-
Prepare a 1:1 (v/v) mixture of water and ethanol.
-
Add the water-ethanol mixture dropwise to the powder mix while continuously triturating with the pestle.
-
Continue adding liquid and kneading until a thick, homogeneous paste is formed.
-
Knead the paste for 45-60 minutes.
-
Spread the paste in a thin layer on a glass dish and dry it in an oven at 50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Store the resulting inclusion complex in a desiccator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
- 12. mdpi.com [mdpi.com]
- 13. adooq.com [adooq.com]
- 14. fda.gov [fda.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inclusion complexation and solubilization of paclitaxel by bridged bis(beta-cyclodextrin)s containing a tetraethylenepentaamino spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Dual Formulation and Interaction Strategies to Enhance the Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced inhibitory control by neuropeptide Y Y5 receptor blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: MK-0557 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vivo effect?
This compound is a highly selective, orally available antagonist of the neuropeptide Y5 receptor (NPY5R) with a Ki of 1.6 nM.[1] Neuropeptide Y (NPY) is a potent stimulator of food intake (orexigenic), and the Y5 receptor is considered a key mediator of these effects. Therefore, the expected in vivo effect of this compound is a reduction in food intake and subsequent body weight, particularly in models of obesity. In preclinical studies using diet-induced obese (DIO) mice, this compound demonstrated a significant suppression of body-weight gain.[1]
Q2: What were the key findings from preclinical in vivo studies with this compound?
In a notable preclinical study, lean mice on a medium high-fat diet treated with this compound at a dose of 30 mg/kg (administered orally, once daily) showed a 40% reduction in body-weight gain by day 35 compared to vehicle-treated animals.[1] this compound was also shown to antagonize the effects of an NPY5R-selective agonist on hyperphagia and body-weight gain in C57BL/6J mice.[1]
Q3: Why did this compound fail to show significant effects in human clinical trials despite promising preclinical data?
While this compound showed statistically significant weight loss in a 52-week clinical trial involving 1661 overweight and obese patients, the magnitude of this effect was not considered clinically meaningful.[2] This discrepancy between rodent models and human outcomes is a critical point of investigation. One significant factor could be the species differences in the expression and distribution of NPY receptor subtypes in the brain.[3][4] Studies have shown that while NPY5 receptors are present in the brains of both rodents and primates, their density and localization in key brain regions controlling appetite may differ, potentially leading to a less pronounced effect of NPY5R antagonism in humans.
Q4: What are some general considerations for designing an in vivo study with this compound?
When designing an in vivo study with this compound, it is crucial to consider the following:
-
Animal Model: Diet-induced obesity (DIO) models in mice (e.g., C57BL/6J) are commonly used and have shown sensitivity to this compound.[1]
-
Route of Administration and Vehicle: this compound is orally bioavailable. A common vehicle for oral administration in mice is a suspension in 0.5% methylcellulose or a solution in a mixture of DMSO and corn oil.[1][5]
-
Dose Selection: Preclinical studies have used doses around 30 mg/kg in mice.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Duration of Study: Chronic administration is typically required to observe significant effects on body weight. Studies have ranged from several weeks to over a month.[1]
-
Outcome Measures: Key endpoints include body weight, food and water intake, body composition (e.g., using DEXA or MRI), and relevant metabolic parameters (e.g., blood glucose, insulin, lipid profile).
Troubleshooting Guide: this compound Not Showing Expected In Vivo Effects
This guide addresses common issues that may lead to a lack of expected efficacy for this compound in your in vivo experiments.
Problem 1: No significant effect on body weight or food intake.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-response study to ensure the dose is within the therapeutic window. |
| Poor Bioavailability | Verify the formulation and administration technique. For oral gavage, ensure proper delivery to the stomach. Consider pharmacokinetic studies to measure plasma levels of this compound. |
| Compound Instability | Ensure proper storage of this compound (e.g., at -20°C or -80°C for stock solutions) and prepare fresh dosing solutions regularly.[1] |
| Animal Model Insensitivity | Confirm the expression and functionality of NPY5R in your chosen animal strain. Consider using a positive control (e.g., a different anti-obesity agent) to validate the model. |
| Experimental Design Flaws | Ensure adequate statistical power (sufficient number of animals per group). Randomize animals to treatment groups. Include appropriate vehicle controls. |
Problem 2: High variability in results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, use experienced personnel. |
| Variations in Animal Husbandry | Maintain consistent environmental conditions (temperature, light cycle) and diet for all animals. |
| Individual Animal Differences | Increase the sample size to reduce the impact of individual variability. |
Problem 3: Unexpected side effects or toxicity.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Although this compound is highly selective, off-target effects are always a possibility. Profile the compound against a panel of other receptors. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any effects of the delivery vehicle itself. |
| Dose Too High | Reduce the dose and conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight Gain | This compound | 30 mg/kg, p.o., QD | 35 days | 40% reduction vs. vehicle | [1] |
Table 2: Clinical Trial Results of this compound in Overweight and Obese Adults
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Weight Regain after VLCD | This compound | 1 mg/day | 52 weeks | 1.6 kg less weight regain vs. placebo (p=0.014) | [6] |
| Weight Loss | This compound | 1 mg/day | 52 weeks | Statistically significant but not clinically meaningful | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Diet:
- Use male C57BL/6J mice, 6-8 weeks old at the start of the study.
- Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should be fed a standard chow diet.
2. Compound Preparation and Administration:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- For oral administration, prepare a dosing solution by suspending the stock solution in a vehicle such as 0.5% methylcellulose in water or a mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil).[1]
- Administer this compound or vehicle daily by oral gavage at a volume of 5-10 mL/kg.
3. Experimental Groups:
- Group 1: Lean control (standard diet) + Vehicle
- Group 2: DIO (HFD) + Vehicle
- Group 3: DIO (HFD) + this compound (e.g., 10 mg/kg)
- Group 4: DIO (HFD) + this compound (e.g., 30 mg/kg)
4. Monitoring and Outcome Measures:
- Record body weight and food intake daily or several times per week.
- At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids).
- Collect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
- Consider body composition analysis (DEXA or MRI) at baseline and at the end of the study.
5. Statistical Analysis:
- Analyze data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups.
Visualizations
Caption: Signaling pathway of Neuropeptide Y (NPY) and the antagonistic action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound in a DIO mouse model.
Caption: A logical troubleshooting workflow for unexpected in vivo results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Species differences in the expression and distribution of the neuropeptide Y Y1, Y2, Y4, and Y5 receptors in rodents, guinea pig, and primates brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-0557 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Neuropeptide Y5 (NPY5) receptor antagonist, MK-0557, in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally available antagonist of the Neuropeptide Y5 (NPY5) receptor.[1] It has high affinity for the human, rhesus, mouse, and rat NPY5 receptors.[1] Neuropeptide Y (NPY) is a powerful orexigenic peptide, meaning it stimulates appetite. By blocking the NPY5 receptor, which is a key receptor through which NPY exerts its effects on food intake, this compound was developed to reduce appetite and promote weight loss.[1][2][3][4]
Q2: What were the key findings from preclinical and clinical studies with this compound?
In preclinical studies using rodent models, this compound showed promise in reducing appetite and body weight. For instance, in diet-induced obese (DIO) mice, oral administration of this compound significantly suppressed body weight gain and adiposity.[1][4] However, in large-scale clinical trials with overweight and obese adults, a 1 mg/day dose of this compound did not produce clinically meaningful weight loss, and it was not effective at preventing weight regain after a very-low-calorie diet.[5][6] Consequently, its development as an anti-obesity drug was discontinued.
Q3: What are the recommended starting doses for this compound in rodent behavioral studies?
Based on published literature, the effective dose of this compound in mice can vary depending on the specific research question and animal model. The following table summarizes doses used in various studies.
| Animal Model | Dose Range (Oral) | Study Outcome |
| Diet-Induced Obese (DIO) Mice | 30 - 100 mg/kg/day | Suppressed body weight gain and reduced adiposity.[4] |
| Lean and DIO Mice | 30 mg/kg/day | 40% reduction in body-weight gain over 35 days.[1] |
| Syngeneic C57BL/6 Mice | 1 mg/kg | Used in a brain metastasis study.[5] |
For initial studies, a dose in the range of 10-30 mg/kg is a reasonable starting point for feeding-related behavioral assays.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for administration.
-
Problem: this compound is a crystalline solid with limited aqueous solubility.
-
Solution:
-
Vehicle Selection: Avoid using simple aqueous vehicles. This compound has shown solubility in organic solvents.
-
Recommended Solvents:
-
DMSO: up to 3 mg/mL
-
DMF: up to 5 mg/mL
-
DMF:PBS (pH 7.2) (1:1): up to 0.5 mg/mL
-
-
In Vivo Formulation: For oral gavage, a common technique is to first dissolve the compound in a minimal amount of a suitable solvent like DMSO, and then suspend that solution in a vehicle like corn oil or a methylcellulose solution.[7][8][9] A published protocol for a similar compound involves creating a stock solution in DMSO and then diluting it in corn oil.[1] For example, a 50 mg/mL stock in DMSO can be diluted 1:10 in corn oil for a final dosing solution of 5 mg/mL.[1]
-
Issue 2: No significant effect on food intake or body weight is observed.
-
Problem: The expected anorectic effect of this compound is not observed in your behavioral study.
-
Potential Causes & Solutions:
-
Animal Model: The anti-obesity effects of NPY5 antagonists appear to be most pronounced in models of diet-induced obesity.[4] The compound may have little to no effect on the body weight of lean animals on a standard diet.[4] Ensure your animal model is appropriate for the hypothesis being tested.
-
Dosage: The dose may be insufficient. Refer to the dosage table above and consider performing a dose-response study to determine the optimal dose for your specific model and behavioral paradigm.
-
Blood-Brain Barrier (BBB) Penetration: A known challenge for some CNS-targeting drugs is crossing the BBB.[10][11] While this compound was developed to be orally active, its specific brain-to-plasma concentration ratio in rodents is not publicly available. If you observe a lack of central effects, it could be related to insufficient brain exposure.
-
Underlying Biology: The clinical trial data suggests that antagonizing the NPY5 receptor alone may not be sufficient to produce a robust and sustained decrease in appetite and body weight in all subjects.[6] The redundancy of appetite-regulating pathways may compensate for the blockade of this single receptor.
-
Issue 3: Inconsistent results or high variability between animals.
-
Problem: There is a large degree of variability in the behavioral response to this compound.
-
Potential Causes & Solutions:
-
Gavage Technique: Improper oral gavage technique can cause stress, which is a significant confounding factor in behavioral studies.[12] Ensure all personnel are properly trained and that the procedure is performed consistently. Using a sucrose-coated gavage needle has been shown to reduce stress in mice.[12]
-
Vehicle Effects: The vehicle itself can have an effect on the animals.[7] Always include a vehicle-only control group in your experimental design.
-
Habituation: Ensure that animals are properly habituated to the testing environment and procedures before the start of the experiment to minimize novelty-induced stress and behavioral changes.[13]
-
Experimental Protocols
General Protocol for Oral Gavage Administration of this compound in Mice
Disclaimer: This is a general protocol and should be adapted to your specific experimental needs and institutional guidelines. A detailed, published protocol for a specific behavioral assay with this compound is not available.
-
Preparation of Dosing Solution:
-
Based on a reported formulation method, first prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).[1]
-
For the final dosing solution, dilute the DMSO stock in corn oil. For example, to achieve a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[1]
-
Prepare the solution fresh daily if possible.
-
-
Animal Handling and Dosing:
-
Handle mice gently to minimize stress.
-
Administer the solution via oral gavage using a proper gauge feeding needle (e.g., 20-gauge for adult mice).[12] The volume should be based on the animal's body weight (typically 5-10 mL/kg).
-
For a 25g mouse receiving a 30 mg/kg dose, you would administer 150 µL of a 5 mg/mL solution.
-
Always include a control group that receives the vehicle (e.g., 10% DMSO in corn oil) at the same volume.
-
-
Behavioral Testing:
-
The timing between dosing and testing is crucial. For acute feeding studies, behavioral testing might commence 30-60 minutes post-gavage, but this should be optimized.
-
Monitor food intake, body weight, and other relevant behavioral parameters according to your experimental design.
-
Visualizations
NPY5 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NPY5 receptor and the antagonistic action of this compound.
Experimental Workflow for a Behavioral Study
Caption: General workflow for conducting a behavioral study with this compound in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with MK-0557
Welcome to the technical support center for MK-0557. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this selective Neuropeptide Y5 Receptor (NPY5R) antagonist.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected weight loss in our diet-induced obese mouse model after treatment with this compound. What could be the reason?
A1: This is a key finding that mirrors the results from human clinical trials. While this compound is a potent and selective NPY5R antagonist, its effect on weight loss is modest and not always clinically significant.[1][2][3] The primary reason is believed to be the complexity and redundancy of the appetite-regulating neural pathways. The body has compensatory mechanisms that can override the blockade of a single receptor pathway. Studies in knockout mice have shown that the NPY system has built-in redundancies, and the Y5 receptor may not be the sole critical mediator of feeding behavior.[4]
Q2: What is the expected quantitative effect of this compound on body weight?
A2: In preclinical models, such as diet-induced obese mice, the effects can be more pronounced than in humans. However, in a 52-week human clinical trial, overweight and obese patients taking 1 mg/day of this compound showed only a statistically significant, but not clinically meaningful, difference in weight regain prevention compared to placebo after a very-low-calorie diet.[1][2]
Q3: Are there any known off-target effects of this compound that could explain our unexpected results?
A3: this compound is reported to be a highly selective antagonist for the NPY5R. Current literature suggests that the unexpected results in obesity studies are less likely due to off-target effects and more likely due to the robustness and compensatory nature of the neuroendocrine systems regulating energy balance. Therefore, troubleshooting should focus on the experimental model and the potential for compensatory signaling.
Q4: We have observed effects of this compound on cell migration and proliferation in our cancer cell line experiments. Is this a known phenomenon?
A4: Yes, this is an emerging and significant area of research. Unexpectedly, the NPY5R has been implicated in the pathology of several cancers, including breast cancer and neuroblastoma.[5][6][7] Studies have shown that NPY5R expression can be elevated in tumor tissues and that its activation can promote cell proliferation, migration, and survival.[5][7] Consequently, this compound and other NPY5R antagonists are being investigated as potential anti-cancer therapeutics.[5][8] Your findings are consistent with this unexpected application of NPY5R antagonists.
Q5: What signaling pathways are affected by this compound in cancer cells?
A5: In cancer cells, NPY5R has been shown to signal through pathways that promote cell growth and motility. For instance, NPY5R antagonists have been observed to reduce MAPK/ERK signaling.[5][9] Additionally, the NPY/Y5R axis has been shown to activate RhoA, a key regulator of the cytoskeleton, thereby stimulating cell motility.[6]
Data Summary
Table 1: Clinical Trial Data for this compound in Obesity
| Parameter | Placebo Group | This compound (1 mg/day) Group | Outcome | Reference |
| Mean Weight Regain over 52 weeks (after VLCD) | +3.1 kg | +1.5 kg | Statistically significant (p=0.014) but not clinically meaningful difference of 1.6 kg. | [1][2] |
| Secondary Endpoints (Blood Pressure, Lipids) | No significant change | No significant change | No significant difference between groups. | [2] |
Table 2: Preclinical Data for NPY5R Antagonists in Cancer Models
| Experimental Model | Treatment | Observed Effect | Pathway Implicated | Reference |
| MDA-MB-231 & MCF7 Breast Cancer Cells | NPY5R Antagonist | Reduced cell proliferation, migration, and invasion, especially under hypoxic conditions. | MAPK/ERK | [5] |
| Neuroblastoma Cell Lines (SK-N-AS, SK-N-BE(2)) | Y5R Antagonist (CGP71683A) | Inhibition of NPY-stimulated cell migration. | RhoA | [6][10] |
| Neuroblastoma Xenografts | Y5R Antagonist | Inhibition of tumor growth via pro-apoptotic activity. | p44/42 MAPK | [8] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
This protocol is a general guideline for assessing the effect of this compound on weight management in a preclinical setting.
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J mice.[11]
-
Acclimation: House male mice (6-8 weeks old) under standard conditions (22°C, 12h light/dark cycle) for at least one week.
-
Diet Induction:
-
Treatment:
-
After obesity induction, randomize the HFD mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage. A typical dose to test would be in the range of 10-30 mg/kg, based on preclinical studies of NPY5R antagonists.
-
-
Monitoring:
-
Record body weight and food intake daily or weekly.
-
At the end of the study, measure body composition (e.g., using DEXA or MRI) and collect tissues for further analysis.
-
-
Endpoint Analysis:
-
Compare body weight change, food intake, and body fat percentage between the vehicle and this compound groups.
-
Analyze plasma for metabolic markers (glucose, insulin, lipids).
-
Protocol 2: In Vitro Cell Migration (Transwell) Assay
This protocol is designed to test the effect of this compound on cancer cell migration.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer, SK-N-AS for neuroblastoma) in the recommended medium.
-
Cell Starvation: Prior to the assay, starve the cells in a serum-free or low-serum medium for 12-24 hours.[14]
-
Assay Setup:
-
Treatment:
-
For the treatment group, pre-incubate the cells with this compound for 30-60 minutes before seeding.
-
Add this compound to both the upper and lower chambers to maintain a consistent concentration.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell line's migration rate (typically 12-48 hours).[14]
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.[14]
-
Count the migrated cells in several random fields under a microscope or destain and measure the absorbance.
-
Compare the number of migrated cells between control, NPY-stimulated, and this compound-treated groups.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity Drug Update: The Lost Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to ensure the stability of MK-0557 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of MK-0557 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is practically insoluble in water. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound powder should be stored in a desiccated environment at -20°C for long-term stability, where it can be viable for up to three years.[1][2][3] For shorter periods, storage at 4°C is also acceptable for up to two years.[1]
Q3: How should I store this compound solutions?
A3: To ensure the stability of this compound in solution, it is crucial to store stock solutions at low temperatures. For long-term storage of up to two years, -80°C is recommended.[1] For shorter-term storage of up to one year, -20°C is suitable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][4]
Q4: For how long are this compound solutions stable at different temperatures?
A4: The stability of this compound in solution is temperature-dependent. Below is a summary of storage periods at various temperatures.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q5: I am observing precipitation in my this compound stock solution. What should I do?
A5: Precipitation in your this compound stock solution can occur for several reasons, including solvent hydration or exceeding the solubility limit. It is recommended to warm the solution gently and use sonication to aid in redissolving the compound.[1][5] Ensure you are using anhydrous DMSO for the initial preparation. If precipitation persists, a new stock solution may need to be prepared.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Inappropriate solvent. 2. Solvent has absorbed moisture (hygroscopic). 3. Reached solubility limit. | 1. Use DMSO or DMF. 2. Use fresh, anhydrous DMSO.[1] 3. Gently warm the solution and use sonication.[1] |
| Precipitation in Solution After Storage | 1. Fluctuation in storage temperature. 2. Repeated freeze-thaw cycles. | 1. Ensure consistent storage at -20°C or -80°C. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][4] |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration due to precipitation. | 1. Prepare fresh stock solutions and store them properly in aliquots at -80°C.[1] 2. Before use, ensure the compound is fully dissolved. If necessary, warm and sonicate the solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 406.41 g/mol ). For 1 mL of a 10 mM solution, you will need 4.06 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use or -20°C for shorter-term use.[1]
Preparation of a Working Solution for In Vivo Studies:
For in vivo experiments, it is often necessary to prepare a formulation in a vehicle that is well-tolerated. A common formulation involves a co-solvent system.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare the final vehicle. A commonly used vehicle is a mixture of 10% DMSO and 90% corn oil.[5]
-
Final Dilution: To prepare a 5 mg/mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Homogenization: Mix the solution thoroughly to ensure homogeneity.
-
Usage: It is recommended to prepare this working solution fresh on the day of the experiment.
Visual Guides
Caption: Workflow for preparing and storing stable this compound solutions.
References
Addressing variability in animal studies with MK-0557
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-0557 in animal studies. Variability in in-vivo experiments is a significant challenge, and this resource aims to provide targeted advice to mitigate potential issues and ensure robust and reproducible results.
Troubleshooting Guide: Addressing Variability in this compound Studies
High variability in animal studies with this compound can mask true experimental effects. This guide provides a systematic approach to identifying and mitigating common sources of variability.
DOT Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting variability in this compound animal studies.
Question & Answer Troubleshooting Guide
Q1: We are observing significant variation in body weight changes between animals in the same treatment group. What are the potential causes?
A1: Variability in body weight can stem from several factors:
-
Animal Model: Different mouse strains can exhibit varied responses to high-fat diets and subsequent treatment with NPY antagonists. For instance, some strains are more prone to diet-induced obesity than others. Ensure the chosen strain is appropriate for the study's objective. Baseline body weight and health status should be uniform across all groups.
-
Diet: The composition of the high-fat diet is critical. The efficacy of NPY5R antagonists can be diet-dependent. Ensure consistent diet composition and that animals have had an adequate acclimation period to the diet before the study commences.
-
Housing Conditions: Social housing versus individual housing can impact stress levels and feeding behavior. Environmental enrichment should be consistent across all cages.
-
Dosing Procedure: Stress induced by procedures like oral gavage can affect feeding and body weight. Ensure technicians are well-trained in the technique to minimize stress. The volume and frequency of dosing should also be strictly controlled.
Q2: The effect of this compound on food intake is not consistent across our experiments. How can we improve reproducibility?
A2: Inconsistent effects on food intake are a common challenge. Consider the following:
-
Timing of Dosing and Measurement: The time of day for both dosing and food intake measurement can influence the results due to the animals' circadian rhythms. Establish a strict and consistent schedule.
-
This compound Formulation: Ensure the compound is fully solubilized and stable in the chosen vehicle. Inconsistent dosing due to poor formulation is a major source of variability. A common vehicle for oral gavage is 0.5% methylcellulose in water.
-
Acclimation to Measurement Tools: Animals should be acclimated to any specialized feeding cages or equipment used for measuring food intake to reduce novelty-induced stress.
Q3: We are unsure if the dose of this compound we are using is appropriate. How can we determine the optimal dose?
A3: A dose-response study is recommended to determine the optimal dose for your specific animal model and experimental conditions. Based on available literature, doses in the range of 1 mg/kg to 30 mg/kg have been used in mice. The choice of dose will depend on the desired level of receptor occupancy and the specific endpoint being measured.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. NPY is a powerful appetite stimulant in the brain, and the Y5 receptor is one of the key receptors through which NPY exerts its effects on food intake. By blocking the Y5 receptor, this compound is expected to reduce food intake and consequently body weight.
DOT Diagram: this compound Signaling Pathway
Caption: Simplified signaling pathway of NPY and the antagonistic action of this compound.
Q2: What are the expected pharmacokinetic properties of this compound in rodents?
A2: While specific pharmacokinetic data for this compound in rodents is not extensively published in a consolidated format, NPY antagonists are generally designed to have suitable pharmacokinetic properties for evaluation in animal models. This typically includes adequate oral bioavailability and brain penetration to engage the central NPY receptors. The limited available data suggests that NPY antagonists like this compound are orally active.
Pharmacokinetic Parameters of Selected NPY Antagonists in Rodents (Illustrative)
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | ~42% | [1] |
| Mouse | ~46-52% | [1] | |
| Tmax (Oral) | Rat | ~1 hour | [2] |
| Half-life (t½) | Pig | ~30 min (terminal) | [3] |
Note: This table is illustrative and based on data from various NPY receptor antagonists, as specific public data for this compound is limited. Researchers should perform their own pharmacokinetic studies to determine the precise parameters in their specific model.
Q3: What are some key considerations for the experimental protocol when using this compound in a diet-induced obesity model?
A3: A well-designed protocol is crucial for obtaining reliable data.
Key Experimental Protocol Steps
| Step | Description | Key Considerations |
| 1. Animal Model | C57BL/6 mice are commonly used for diet-induced obesity studies. | Use age- and weight-matched animals. Acclimate them to the facility for at least one week before the study. |
| 2. Diet | Induce obesity with a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks). A control group should receive a standard chow diet. | Ensure the diet composition is consistent throughout the study. Monitor food and water intake. |
| 3. This compound Preparation | Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). | Prepare fresh daily or ensure stability if stored. |
| 4. Administration | Administer this compound or vehicle via oral gavage at a consistent time each day. | Handle animals gently to minimize stress. Ensure accurate dosing volume based on the most recent body weight. |
| 5. Monitoring | Monitor body weight, food intake, and water intake regularly (e.g., daily or weekly). | Other relevant parameters can include body composition (e.g., via DEXA scan) and metabolic markers (e.g., blood glucose, insulin). |
| 6. Data Analysis | Analyze data using appropriate statistical methods (e.g., t-test, ANOVA). | A power analysis should be conducted prior to the study to determine the appropriate sample size. |
DOT Diagram: Experimental Workflow for a Diet-Induced Obesity Study
Caption: A typical experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
References
- 1. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vivo characterization of the novel neuropeptide Y Y1 receptor antagonist H 409/22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-0557 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving MK-0557. The information provided is based on publicly available data and general principles of pharmaceutical science, as specific preclinical data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what were its intended therapeutic applications?
This compound is a potent and highly selective antagonist of the Neuropeptide Y5 (NPY5) receptor.[1] It was primarily investigated as a potential therapeutic agent for the treatment of obesity.[2][3][4] However, clinical trials did not demonstrate clinically meaningful weight loss, and its development for this indication was discontinued.[5][6]
Q2: Is this compound orally bioavailable?
This compound has been described as "orally available" and has been administered orally in preclinical studies with mice.[1] Review articles have also mentioned that it possesses "suitable pharmacokinetic (PK) properties" for evaluation in rodent models.[2][3][4] However, specific quantitative data on its oral bioavailability (e.g., the percentage of the drug that reaches systemic circulation) is not publicly available.
Q3: What are the known physicochemical properties of this compound?
One of the most critical physicochemical properties of this compound for experimental purposes is its poor solubility in aqueous solutions. It is practically insoluble in water.[1] This presents a significant challenge for in vitro and in vivo studies. Information on its solubility in various organic solvents is available and crucial for stock solution preparation.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound for In Vitro Assays
Problem: this compound powder is not dissolving in aqueous buffers for cell-based assays or other in vitro experiments.
Cause: this compound is poorly soluble in water.[1]
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[1]
-
Serial Dilution: Once a clear, high-concentration stock solution is achieved in an appropriate organic solvent, it can be serially diluted in the aqueous assay buffer to the desired final concentration.
-
Final Solvent Concentration: It is critical to ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental system (typically <0.1% - 0.5% for most cell-based assays). A vehicle control (assay medium with the same final concentration of the organic solvent) should always be included in the experiment.
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| DMSO | 175 mg/mL | [1] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or as desired, not exceeding 175 mg/mL).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
Perform serial dilutions of the stock solution with the final aqueous assay buffer to reach the desired working concentrations.
-
Ensure the final DMSO concentration in your assay is consistent across all treatments and included in your vehicle control.
dot
Caption: Workflow for solubilizing this compound for in vitro use.
Issue 2: Low or Variable Bioavailability in Animal Studies
Problem: Inconsistent or low plasma concentrations of this compound are observed after oral administration to experimental animals.
Cause: The poor aqueous solubility of this compound likely leads to low dissolution in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs. While described as "orally available," this does not guarantee high or consistent absorption.
Potential Solutions & Experimental Approaches:
-
Formulation as a Suspension: For preclinical oral dosing, a common approach for poorly soluble compounds is to administer them as a suspension in a suitable vehicle.
-
Co-solvent Systems: A mixture of solvents can be used to keep the drug in solution for administration. For example, a formulation of 10% DMSO in corn oil has been suggested for preparing a 5 mg/mL solution of this compound.[1]
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug powder increases the surface area available for dissolution. While this requires specialized equipment, it is a standard industry practice to improve the bioavailability of poorly soluble drugs.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system can enhance its absorption. This can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Experimental Protocol: Preparation of an this compound Suspension for Oral Gavage in Rodents
-
Vehicle Selection: A common vehicle for preclinical oral suspensions is 0.5% methylcellulose in water. This helps to keep the drug particles suspended.
-
Preparation:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste. This process, known as levigation, helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a uniform suspension at the desired concentration.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee dose uniformity.
-
Administer the suspension via oral gavage using an appropriate gauge gavage needle for the animal species.
-
Caption: Investigating the causes of low systemic exposure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating potential side effects of MK-0557 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of MK-0557 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally available antagonist of the neuropeptide Y5 receptor (NPY5R) with a Ki of 1.6 nM.[1] Neuropeptide Y (NPY) is a potent stimulator of food intake, and by blocking the Y5 receptor, this compound is designed to reduce food intake and body weight.[2][3] The NPY system, through its various receptors (Y1, Y2, Y4, Y5, and y6), plays a crucial role in regulating energy homeostasis.[2][4]
Q2: What are the reported side effects of this compound in animal models?
Published literature suggests that this compound is generally well-tolerated in animal models.[4] Studies have indicated that mice lacking the NPY5R show no major developmental defects.[5] Similarly, significant adverse effects associated with the administration of NPY receptor antagonists in animals have not been widely reported.[5]
Q3: Has this compound been tested in humans, and what was the outcome?
Yes, this compound has been evaluated in clinical trials for obesity. While it was found to cause modest weight loss, the effects were not considered clinically meaningful, and its development for this indication was discontinued.[3][6][7] Notably, the compound was reported to be well-tolerated in human subjects.[4]
Q4: What are the potential, though not widely reported, side effects to monitor in animal models based on the mechanism of action?
Given that Neuropeptide Y is involved in various physiological processes beyond appetite regulation, including anxiety, circadian rhythm, and cardiovascular function, researchers should remain vigilant for potential off-target or mechanism-based side effects. These could theoretically include:
-
Behavioral Changes: Alterations in anxiety levels, exploratory behavior, or general activity.
-
Metabolic Shifts: Unexpected changes in glucose metabolism or energy expenditure.
-
Cardiovascular Effects: Although less likely based on available data, monitoring heart rate and blood pressure is a good practice in preclinical safety studies.
Troubleshooting Guides
Issue 1: Unexpected Changes in Body Weight or Food Intake
Symptoms:
-
Animals exhibit a more significant reduction in body weight or food intake than anticipated.
-
Animals show no significant change in body weight despite receiving the expected dose.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dosing Errors | Verify the concentration of the dosing solution and the accuracy of the administration volume. |
| Dietary Composition | Ensure the diet used in the study is consistent and appropriate for the experimental goals. This compound's effects were studied in the context of a high-fat diet.[2] |
| Animal Strain Variability | Different mouse or rat strains can exhibit varied metabolic responses. Ensure the strain is appropriate and document its specific characteristics. |
| Pharmacokinetic Issues | If possible, perform pharmacokinetic analysis to ensure adequate drug exposure in the animals. |
| Acclimation Period | Ensure animals are properly acclimated to the housing, diet, and handling procedures before the start of the experiment to minimize stress-induced appetite changes. |
Issue 2: Observation of Abnormal Behavior
Symptoms:
-
Increased anxiety-like behaviors (e.g., reduced exploration in an open field test).
-
Stereotypy or repetitive, purposeless movements.
-
Lethargy or hyperactivity.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Although this compound is highly selective for NPY5R, off-target effects at high doses cannot be entirely ruled out.[1] Consider performing a dose-response study to identify the minimum effective dose. |
| Stress Response | The experimental procedures themselves can induce stress. Implement proper handling and acclimatization protocols. Use appropriate control groups to differentiate between drug-induced and stress-induced behaviors. |
| Environmental Factors | Ensure housing conditions (e.g., temperature, light cycle, noise) are stable and optimal for the species. |
| Confounding Variables | If abnormal movements are observed, it's crucial to analyze locomotion and stereotypy in parallel, as some automated systems may misinterpret stereotypic movements as locomotion.[8] |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is a generalized representation based on descriptions of similar experiments.[2]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
Group Allocation: Once a significant increase in body weight is observed compared to chow-fed controls, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally (e.g., via gavage) at a specified dose (e.g., 30 mg/kg) and frequency (e.g., once daily).[2] The vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Body weight and food intake are measured daily. Other parameters such as body composition (e.g., using DEXA or MRI), plasma leptin, and glucose tolerance can be assessed at baseline and at the end of the study.
-
Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and other metabolic parameters between the this compound and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound on the NPY5R signaling pathway.
Caption: General experimental workflow for evaluating this compound in a DIO model.
Caption: A logical approach to troubleshooting unexpected side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MK-0557 and Other Neuropeptide Y Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Neuropeptide Y (NPY) Y5 receptor antagonist MK-0557 with other notable antagonists targeting the same receptor. The information presented is intended to support research and development efforts in the fields of pharmacology and drug discovery.
The NPY system, particularly the Y5 receptor subtype, has been a significant target for the development of therapeutics for obesity and other metabolic disorders due to its role in regulating food intake and energy homeostasis. This guide synthesizes preclinical and clinical data to offer an objective comparison of key NPY Y5 receptor antagonists.
Performance Comparison of NPY Y5 Receptor Antagonists
The following table summarizes the binding affinity and preclinical efficacy of this compound and other selected NPY Y5 receptor antagonists.
| Compound | Target | Binding Affinity (Ki) | Preclinical Efficacy (Rodent Models) |
| This compound | Human NPY Y5 Receptor | 1.6 nM[1][2] | 40% reduction in body weight gain in diet-induced obese (DIO) mice at 30 mg/kg, p.o. |
| Velneperit (S-2367) | Human NPY Y5 Receptor | High affinity (specific Ki not detailed in reviewed literature) | Dose-dependently inhibited weight gain in DIO mice. Reduced caloric intake and fat accumulation. |
| CGP-71683 | Rat NPY Y5 Receptor | 1.4 nM | Inhibited NPY-induced food intake in satiated lean rats at 10 mg/kg, i.p. |
| Lu AA33810 | Rat NPY Y5 Receptor | 1.5 nM | Blocked feeding elicited by a Y5 receptor-selective agonist in rats at 3-30 mg/kg, p.o. |
NPY Y5 Receptor Signaling Pathway
Activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand NPY initiates a signaling cascade that primarily influences appetite and energy storage. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the signaling pathway can activate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and cytoskeletal remodeling.
Caption: NPY Y5 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Methodologies
This section details the protocols for key experiments used to characterize and compare NPY Y5 receptor antagonists.
Radioligand Binding Assay for NPY Y5 Receptor
This protocol is a generalized method for determining the binding affinity of a compound to the NPY Y5 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the recombinant human NPY Y5 receptor or from appropriate tissue homogenates (e.g., rat brain).
-
Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand that binds to the NPY Y5 receptor (e.g., [¹²⁵I]PYY or a selective Y5 radioligand), and the unlabeled test compound (the antagonist) at various concentrations.
-
To determine non-specific binding, a high concentration of an unlabeled NPY Y5 agonist or antagonist is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a typical NPY Y5 receptor radioligand binding assay.
In Vivo Assessment of Food Intake and Body Weight in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the effect of NPY Y5 receptor antagonists on food intake and body weight in a preclinical model of obesity.
1. Animal Model and Acclimation:
-
Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.
-
Upon arrival, mice are housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimate for at least one week with ad libitum access to standard chow and water.
2. Induction of Diet-Induced Obesity:
-
Following acclimation, mice are switched to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce an obese phenotype. A control group is maintained on a standard low-fat diet.
-
Body weight and food intake are monitored regularly during this period.
3. Drug Administration and Monitoring:
-
Once the mice have developed a stable obese phenotype, they are randomized into treatment groups (vehicle control and antagonist-treated groups).
-
The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage, at a specified dose and frequency (e.g., once daily).
-
Body weight and food intake are measured daily or at other regular intervals throughout the treatment period. Water intake may also be monitored.
4. Data Collection and Analysis:
-
Body weight change is calculated as the difference from the baseline body weight at the start of treatment.
-
Cumulative food intake is calculated over the study period.
-
At the end of the study, animals may be euthanized, and various tissues (e.g., adipose tissue, liver) can be collected for further analysis (e.g., fat pad mass, gene expression).
-
Statistical analysis is performed to compare the treatment groups with the vehicle control group to determine the significance of any observed effects.
Caption: General workflow for an in vivo study in a DIO mouse model.
Concluding Remarks
While NPY Y5 receptor antagonists like this compound have shown promising preclinical efficacy in rodent models of obesity, these results have not translated into clinically meaningful weight loss in human trials.[3] This discrepancy highlights the complexities of energy homeostasis and the potential for redundant signaling pathways in humans. The data and protocols presented in this guide are intended to provide a foundation for further research into the NPY Y5 receptor and the development of more effective anti-obesity therapeutics. Future strategies may involve targeting multiple pathways or patient populations with specific genetic predispositions.
References
A Comparative Efficacy Analysis of MK-0557 and Velneperit in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational neuropeptide Y (NPY) Y5 receptor antagonists, MK-0557 and Velneperit (S-2367), which were developed for the treatment of obesity. Both compounds showed initial promise by targeting a key pathway in appetite regulation but were ultimately discontinued after Phase II clinical trials due to modest weight loss effects. This document summarizes the available clinical trial data, outlines the experimental methodologies, and visualizes the underlying signaling pathway to offer insights for future research and development in metabolic diseases.
Mechanism of Action: Targeting the Neuropeptide Y Y5 Receptor
Both this compound and Velneperit are small molecule antagonists of the neuropeptide Y receptor Y5 (NPY5R). NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and food intake. The NPY5R is a G-protein coupled receptor (GPCR) that, upon activation by NPY, modulates downstream signaling pathways to promote feeding behavior. By blocking this receptor, this compound and Velneperit were designed to reduce food intake and consequently lead to weight loss.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to an inhibitory G-protein (Gi). Upon NPY binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can impact various cellular processes, including the activity of protein kinase A (PKA). Additionally, NPY5R activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and motility.
Clinical Efficacy Data
The following tables summarize the quantitative data from key Phase II clinical trials for this compound and Velneperit.
Table 1: this compound Clinical Trial Efficacy Data
| Parameter | Study 1: 52-Week Weight Loss Trial | Study 2: 52-Week Weight Regain Trial after VLCD |
| Participants | 1661 overweight and obese adults | 502 patients with a BMI of 30 to 43 kg/m ² (359 randomized) |
| Dosage | 1 mg/day this compound or placebo | 1 mg/day this compound or placebo |
| Treatment Duration | 52 weeks | 52 weeks (following a 6-week VLCD) |
| Primary Endpoint | Change in body weight | Change in body weight from post-VLCD baseline |
| Mean Weight Change (Drug) | ~1.1 kg greater loss than placebo | +1.5 kg (0.5, 2.4) 95% CI |
| Mean Weight Change (Placebo) | - | +3.1 kg (2.1, 4.0) 95% CI |
| Placebo-Subtracted Difference | ~1.1 kg | -1.6 kg (p=0.014) |
| Key Finding | Statistically significant but not clinically meaningful weight loss.[1] | Statistically significant but small effect on mitigating weight regain.[2][3] |
Table 2: Velneperit (S-2367) Clinical Trial Efficacy Data
| Parameter | Reduced Calorie Diet (RCD) Study | Low Calorie Diet (LCD) Study | Phase 2a Trial |
| Participants | 656 obese subjects (part of a 1,566 total population across two studies) | Part of a 1,566 total population across two studies | 342 participants with obesity |
| Dosage | 800mg or 1600mg once-daily Velneperit or placebo | 1600mg once-daily Velneperit or placebo | 400mg or 1600mg per day Velneperit or placebo |
| Treatment Duration | 54 weeks (following a 6-week run-in) | 60 weeks | Not specified |
| Primary Endpoint | Change in body weight | Change in body weight | Change in body weight |
| Mean Weight Change (Drug) | -3.8 kg (800mg group) | -7.1 kg (placebo/velneperit group) | -5.3 kg (highest dose) |
| Mean Weight Change (Placebo) | -0.8 kg | -4.3 kg (placebo/placebo group) | -2.5 kg |
| Placebo-Subtracted Difference | -3.0 kg (p<0.0001) | -2.8 kg | -2.8 kg |
| % Responders (≥5% Weight Loss) | 35% (800mg) vs. 12% (placebo) | 52% (placebo/velneperit) vs. 35% (placebo/placebo) | Not specified |
| Key Finding | Statistically significant weight loss.[4] | Statistically significant weight loss maintenance.[4] | Dose-dependent efficacy observed.[5] |
Experimental Protocols
While full, unabridged clinical trial protocols are not publicly available, the following sections describe the methodologies for the key clinical trials based on published data and press releases.
This compound Weight Regain Study (Erondu et al., 2007)
-
Objective : To assess the efficacy of this compound in preventing weight regain after significant weight loss induced by a very-low-calorie diet (VLCD).
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants : 502 individuals aged 18 to 65 with a Body Mass Index (BMI) between 30 and 43 kg/m ².[2]
-
Procedure :
-
VLCD Phase (6 weeks) : All participants were placed on an 800 kcal/day liquid diet.
-
Randomization : Participants who achieved at least a 6% reduction in their initial body weight (n=359) were randomized to receive either 1 mg of this compound or a placebo daily for 52 weeks.
-
Maintenance Phase (52 weeks) : Participants in both groups were instructed to follow a hypocaloric diet, consuming 300 kcal less than their weight maintenance requirements.
-
-
Primary Outcome : The primary endpoint was the change in body weight from the end of the VLCD phase to the end of the 52-week treatment period.[2]
-
Statistical Analysis : The difference in mean weight change between the this compound and placebo groups was analyzed for statistical significance.
Velneperit (S-2367) Reduced Calorie Diet (RCD) Study
-
Objective : To evaluate the long-term efficacy and safety of Velneperit in obese individuals on a reduced-calorie diet.
-
Study Design : A double-blind, placebo-controlled, randomized trial.
-
Participants : Obese subjects with a BMI between 30 and 45.[6]
-
Procedure :
-
Run-in Phase (6 weeks) : Participants were placed on a reduced-calorie diet, with an 800 kcal/day deficit from their weight-maintaining energy needs.
-
Randomization : After the run-in period, subjects were randomized to receive either placebo, 800mg of Velneperit, or 1600mg of Velneperit once daily for 54 weeks.
-
Treatment Phase (54 weeks) : Participants continued with the 800 kcal/day deficit diet in conjunction with their assigned treatment.
-
-
Primary Outcome : The primary endpoint was the change in body weight from the end of the run-in period to the end of the 54-week treatment period.[4]
-
Statistical Analysis : The mean weight change in each Velneperit group was compared to the placebo group.
Summary and Conclusion
Both this compound and Velneperit, as NPY Y5 receptor antagonists, demonstrated a statistically significant effect on weight loss compared to placebo in clinical trials. However, the magnitude of this effect was deemed not clinically meaningful for this compound, leading to its discontinuation. Velneperit showed a numerically greater placebo-subtracted weight loss in its clinical trial program. Despite this, it was also discontinued, suggesting that targeting the NPY Y5 receptor alone may not be a sufficiently robust strategy for achieving the level of weight loss required for a successful anti-obesity therapeutic in the broader population.
These findings provide valuable insights for the scientific community. The modest efficacy of these compounds suggests that the NPY5R pathway, while involved in appetite regulation, may be one of several redundant systems controlling energy balance. Future research could explore the potential of NPY5R antagonists in combination with other therapeutic agents that target different pathways involved in obesity. The detailed data and experimental designs from these trials serve as a crucial reference for the development of next-generation anti-obesity medications.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cambridge.org [cambridge.org]
- 3. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prolonged re-feeding improves weight maintenance after weight loss with very-low-energy diets (VLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. shionogi.com [shionogi.com]
Validating the Selectivity of MK-0557 for the Neuropeptide Y5 Receptor: A Comparative Analysis
This guide provides an objective comparison of MK-0557's selectivity for the Neuropeptide Y (NPY) Y5 receptor against other Y receptor subtypes and alternative Y5 receptor antagonists. Experimental data and detailed protocols are presented to support the validation of this compound as a highly selective research tool.
Introduction to this compound and Receptor Selectivity
This compound is a non-peptide, orally available antagonist developed for the Neuropeptide Y Y5 receptor (Y5R).[1][2] The NPY system, comprising several receptor subtypes (Y1, Y2, Y4, Y5, and Y6 in some mammals), is implicated in a wide array of physiological processes, including feeding behavior, anxiety, and cardiovascular regulation.[3][4] The development of subtype-selective antagonists is crucial for dissecting the specific functions of each receptor and for therapeutic targeting. High selectivity, as demonstrated by this compound, minimizes off-target effects and allows for a more precise investigation of the physiological roles mediated by the Y5 receptor.
Comparative Analysis of Receptor Binding Affinity
The selectivity of this compound is best illustrated by comparing its binding affinity (Ki) for the human Y5 receptor with its affinity for other human NPY receptor subtypes. Furthermore, a comparison with other known Y5 receptor antagonists highlights its potency and selectivity profile.
| Compound | Y5 Ki (nM) | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) | Reference |
| This compound | 1.3 - 1.6 | >10,000 | >10,000 | >10,000 | [1] |
| CGP71683 | 1.3 | >4,000 | 200 | - | [2] |
| L-152,804 | 26 | - | - | - | [2] |
| NTNCB | 8 | - | - | - | [2] |
| J-115814 | 6,000 | 1.4 | >10,000 | 620 | [2] |
As the data indicates, this compound exhibits a high affinity for the Y5 receptor, with a Ki value in the low nanomolar range.[1] Crucially, it shows no significant binding to the Y1, Y2, or Y4 receptors at concentrations up to 10,000 nM, demonstrating a selectivity of over 7,500-fold for the Y5 receptor over other subtypes.[1] When compared to other antagonists like CGP71683, which shows some affinity for the Y2 receptor, this compound maintains a superior selectivity profile.
Y5 Receptor Signaling Pathways
Activation of the Y5 receptor, a G protein-coupled receptor (GPCR), by its endogenous ligand NPY initiates several intracellular signaling cascades. These pathways are critical for mediating the receptor's physiological effects. The primary signaling mechanism involves coupling to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] Additionally, Y5R activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[5][7][8][9]
Experimental Protocols for Selectivity Validation
The validation of this compound's selectivity relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays.
1. Radioligand Binding Assay
This assay directly measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the Y5 receptor and other Y receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) are engineered to express a high density of a specific human NPY receptor subtype (Y1, Y2, Y4, or Y5). The cell membranes are then harvested and prepared.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled Peptide YY) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the functional response of a cell to an agonist. For Gαi-coupled receptors like Y5R, this typically involves measuring changes in cAMP levels.
-
Objective: To confirm that this compound acts as an antagonist at the Y5 receptor and to determine its functional potency (EC50).
-
Methodology:
-
Cell Culture: A cell line stably expressing the human Y5 receptor is cultured.
-
Pre-treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Stimulation: The cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to increase basal cAMP levels, along with a Y5 receptor agonist (e.g., NPY).
-
Lysis and Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against the antagonist concentration to determine its potency (EC50).
-
Conclusion
The quantitative data from competitive binding assays conclusively demonstrate that this compound is a potent and highly selective antagonist for the human Y5 receptor.[1] With a selectivity ratio exceeding 7,500-fold against other NPY receptor subtypes, it stands as a superior tool for investigating Y5R-mediated physiological and pathological processes. While its development as an anti-obesity therapeutic was discontinued due to a lack of clinically significant weight loss in human trials, its well-defined selectivity profile ensures its continued value for preclinical research in the fields of neuroscience, metabolism, and oncology.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 12. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0557: A Comparative Analysis of Cross-Reactivity with Neuropeptide Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of MK-0557 with various Neuropeptide Y (NPY) receptor subtypes. The data presented herein is supported by established experimental methodologies, offering objective insights into the selectivity profile of this compound.
Executive Summary
This compound is a highly selective, orally available antagonist for the Neuropeptide Y Receptor Y5 (NPY Y5).[1][2][3] Experimental data demonstrates that this compound exhibits a strong binding affinity for the human NPY Y5 receptor, with reported Ki values of 1.3 nM and 1.6 nM.[1][2] Crucially, for its application as a specific pharmacological tool, this compound shows no significant binding to other human NPY receptor subtypes, namely NPY Y1, Y2, and Y4, at concentrations up to 10 μM.[1][4] This high degree of selectivity underscores its potential for targeted therapeutic interventions and focused research applications involving the NPY Y5 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for various human NPY receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. Y5 |
| NPY Y5 | This compound | 1.3 - 1.6 | - |
| NPY Y1 | This compound | >10,000 | >6,250-fold |
| NPY Y2 | This compound | >10,000 | >6,250-fold |
| NPY Y4 | This compound | >10,000 | >6,250-fold |
Data compiled from publicly available pharmacological data.[1][4]
Experimental Protocols
The data presented in this guide is derived from standard and robust methodologies for assessing ligand-receptor interactions. The primary techniques employed are competitive radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for NPY receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the human NPY receptor subtypes (Y1, Y2, Y4, and Y5).
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the functional consequence of ligand binding, specifically the inhibition of adenylyl cyclase activity, which is a key signaling pathway for NPY receptors.
Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
General Protocol:
-
Cell Culture: Cells expressing the NPY receptor of interest are cultured and plated.
-
Stimulation: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a known NPY receptor agonist (e.g., NPY) in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its functional antagonist potency (IC50).
Visualizations
NPY Receptor Signaling Pathway
NPY receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] They can also modulate intracellular calcium levels and potassium channels.
Caption: Generalized NPY receptor signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
The logical flow for determining the cross-reactivity of a compound like this compound involves a series of binding and functional assays across the target receptor family.
Caption: Workflow for assessing compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MK-0557's Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antagonist activity of MK-0557, a selective Neuropeptide Y5 (NPY5) receptor antagonist, with other alternatives. The information is supported by experimental data from preclinical and clinical studies to assist researchers in evaluating its therapeutic potential, particularly in the context of obesity and metabolic disorders.
Introduction to this compound and the NPY5 Receptor
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake and promoting weight gain primarily through the Y1 and Y5 receptors.[1] The NPY5 receptor, a G-protein coupled receptor, has been a significant target for the development of anti-obesity therapeutics. This compound emerged as a highly selective, orally available antagonist for the NPY5 receptor.[2][3] The primary hypothesis was that by blocking the NPY5 receptor, the orexigenic signaling of NPY would be inhibited, leading to reduced food intake and subsequent weight loss.
Preclinical In Vivo Validation of NPY5 Receptor Antagonists
The in vivo validation of NPY5 receptor antagonists has been predominantly conducted in diet-induced obese (DIO) rodent models. These models are widely used as they mimic key aspects of human obesity, including increased body weight, adiposity, and metabolic dysregulation.
Comparative Efficacy of NPY5 Receptor Antagonists in DIO Mice
| Compound | Dose (oral) | Treatment Duration | Body Weight Gain vs. Vehicle | Caloric Intake Reduction vs. Vehicle | Animal Model |
| Selective Y5R Antagonist | 30 mg/kg/day | 2 weeks | Suppressed (dose-dependent) | 7.6% | C57BL/6J DIO Mice |
| Selective Y5R Antagonist | 100 mg/kg/day | 2 weeks | Suppressed (dose-dependent) | 10.0% | C57BL/6J DIO Mice |
Table 1: In Vivo Efficacy of a Selective NPY5 Receptor Antagonist in Diet-Induced Obese (DIO) Mice.[4]
Another NPY5 receptor antagonist, velneperit (S-2367) , was also evaluated in preclinical models and subsequently in clinical trials. While detailed preclinical data is scarce in the provided results, it was reported to have reduced body weight in DIO mice.[2]
It is important to note that the efficacy of these antagonists appears to be dependent on the metabolic state of the animal. In the study with the unnamed Y5R antagonist, the compound did not affect the body weight of lean mice on a regular diet or genetically obese (db/db) mice.[4] This suggests that the antagonism of the NPY5 receptor may be more effective in the context of diet-induced obesity.
Clinical Validation and Outcomes
Both this compound and velneperit progressed to clinical trials in human subjects for the treatment of obesity.
| Compound | Key Clinical Trial Finding | Outcome |
| This compound | A 52-week study showed a statistically significant but small difference in weight regain between the placebo and this compound groups (+3.1 kg vs. +1.5 kg).[3] | The magnitude of the effect was not considered clinically meaningful.[3] |
| Velneperit (S-2367) | Phase II clinical trials showed modest weight loss. | Development was discontinued due to disappointing results. |
These clinical findings highlight a significant challenge in translating preclinical efficacy in rodent models to meaningful therapeutic outcomes in humans for this particular target.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common protocol to induce obesity in mice for the evaluation of anti-obesity compounds is as follows:
-
Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Induction Period: The mice are maintained on the HFD for a period of 8-16 weeks to induce a significant increase in body weight and adiposity compared to control mice on a standard diet.
-
Compound Administration: Following the induction period, the test compound (e.g., this compound) is administered, typically via oral gavage, at various doses. A vehicle control group is always included.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly) throughout the treatment period.
-
Endpoint Analysis: At the end of the study, various parameters can be assessed, including body composition (fat mass vs. lean mass), plasma levels of metabolic markers (e.g., glucose, insulin, lipids), and gene expression in relevant tissues.
dot
References
- 1. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of MK-0557 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of MK-0557, a selective neuropeptide Y5 receptor (NPY5R) antagonist, in combination therapies. Its performance is objectively compared with other anti-obesity medications, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided to facilitate critical assessment and future research.
Introduction to this compound
This compound is an orally active, highly selective antagonist of the neuropeptide Y5 receptor (NPY5R). The NPY system, particularly the Y5 receptor subtype, is implicated in the regulation of food intake and energy homeostasis. Antagonism of this receptor was hypothesized to reduce food intake and promote weight loss, making it a target for anti-obesity drug development. However, clinical trials have shown that while well-tolerated, this compound did not produce clinically meaningful weight loss, either as a monotherapy or in combination with other agents. This guide will delve into the clinical trial data and compare its efficacy with other pharmacological approaches to obesity management. Recent preclinical studies have also explored the role of the NPY/Y5R axis in cancer, suggesting a potential for repurposing NPY5R antagonists in oncology.
Mechanism of Action
This compound exerts its effects by blocking the binding of neuropeptide Y (NPY) to the Y5 receptor. The NPY5R is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus, a key brain region for appetite regulation. Activation of NPY5R by NPY is orexigenic (appetite-stimulating). By inhibiting this interaction, this compound was expected to reduce appetite and consequently, food intake and body weight.
In the context of oncology, the NPY/Y5R signaling pathway has been implicated in promoting cancer cell proliferation, migration, and angiogenesis. Preclinical studies suggest that NPY5R antagonists can inhibit these processes by modulating downstream signaling pathways such as the MAPK/ERK and RhoA pathways and by inhibiting the suppression of cyclic AMP (cAMP).
Figure 1: Mechanism of Action of this compound in Appetite Regulation.
Clinical Efficacy of this compound in Obesity
Clinical trials investigating this compound for weight management have consistently shown a statistically significant but not clinically meaningful effect on weight loss compared to placebo.
Monotherapy and Combination with Very-Low-Calorie Diet (VLCD)
A key study evaluated the efficacy of this compound in preventing weight regain after a VLCD. While the this compound group showed a statistically significant smaller weight regain compared to the placebo group, the difference was not considered clinically meaningful.[1][2]
| Outcome | Placebo (n=182) | This compound (1 mg/day) (n=177) | p-value |
| Mean Weight Regain at 52 Weeks (kg) | +3.1 (95% CI: 2.1, 4.0) | +1.5 (95% CI: 0.5, 2.4) | 0.014 |
Table 1: Weight Regain after VLCD with this compound.[1][2]
Secondary endpoints such as blood pressure, lipid profile, and waist circumference did not show significant differences between the this compound and placebo groups.[2]
Combination Therapy with Orlistat and Sibutramine
This compound was also tested in combination with two other anti-obesity drugs, orlistat and sibutramine, to see if it could augment their weight loss effects. The addition of this compound to either orlistat or sibutramine did not result in a statistically significant enhancement of weight loss.
| Treatment Group | Mean Weight Change from Baseline (kg) | Comparison | p-value |
| Sibutramine (10 mg/day) | -5.9 | This compound + Sibutramine vs. Sibutramine alone | 0.892 |
| This compound + Sibutramine | -6.0 | ||
| Orlistat (120 mg TID) | -4.6 | This compound + Orlistat vs. Orlistat alone | 0.250 |
| This compound + Orlistat | -5.5 |
Table 2: Efficacy of this compound in Combination with Orlistat or Sibutramine.
Comparison with Alternative Anti-Obesity Therapies
The modest efficacy of this compound is in stark contrast to other established and more recent anti-obesity medications.
Orlistat and Sibutramine
Orlistat is a lipase inhibitor that reduces the absorption of dietary fats.[3][4] Sibutramine (withdrawn from many markets due to cardiovascular safety concerns) was a serotonin-norepinephrine reuptake inhibitor that promoted satiety.[5][6][7][8]
| Drug | Mechanism of Action | Average Placebo-Subtracted Weight Loss (1 year) |
| Orlistat | Pancreatic and gastric lipase inhibitor | ~3-5% |
| Sibutramine | Serotonin-norepinephrine reuptake inhibitor | ~4-5% |
Table 3: Comparison with Orlistat and Sibutramine.
GLP-1 Receptor Agonists
More recently, glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide and liraglutide, have demonstrated significantly greater efficacy in weight management. These agents mimic the effects of the native GLP-1 hormone, leading to increased insulin secretion, delayed gastric emptying, and a centrally mediated reduction in appetite.
A head-to-head clinical trial comparing tirzepatide (a dual GIP and GLP-1 receptor agonist) and semaglutide demonstrated superior weight loss with tirzepatide.[9][10][11][12][13]
| Drug (Trade Name) | Mechanism of Action | Average Weight Loss (at ~68-72 weeks) |
| Semaglutide (Wegovy) | GLP-1 Receptor Agonist | ~15%[14][15] |
| Liraglutide (Saxenda) | GLP-1 Receptor Agonist | ~5-8%[16][17][18][19][20] |
| Tirzepatide (Zepbound) | GIP and GLP-1 Receptor Agonist | ~21%[15] |
Table 4: Efficacy of GLP-1 Receptor Agonists.
Figure 2: Logical Relationship of Anti-Obesity Drug Classes.
Experimental Protocols
The clinical trials for this compound and comparator drugs followed a generally similar design.
Figure 3: Generalized Experimental Workflow.
This compound VLCD Study Protocol[1][2]
-
Objective: To evaluate if this compound could limit weight regain after VLCD-induced weight loss.
-
Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 502 patients (18-65 years) with a BMI of 30-43 kg/m ².
-
Procedure:
-
VLCD Phase (6 weeks): All patients were placed on an 800 kcal/day liquid diet.
-
Randomization: Patients who lost ≥6% of their initial body weight (n=359) were randomized to receive either 1 mg/day of this compound or a placebo for 52 weeks.
-
Maintenance Phase (52 weeks): All randomized patients were maintained on a hypocaloric diet (300 kcal below weight maintenance requirements).
-
-
Primary Endpoint: Change in body weight from the end of the VLCD to week 52.
-
Secondary Endpoints: Blood pressure, lipid profile, insulin, leptin, waist circumference, and quality-of-life measurements.
Semaglutide STEP 1 Trial Protocol[14][21][22][23][24]
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity.
-
Design: Randomized, double-blind, placebo-controlled trial conducted at 129 sites in 16 countries.
-
Participants: 1961 adults with a BMI ≥30 (or ≥27 with at least one weight-related comorbidity) without diabetes.
-
Procedure:
-
Randomization (2:1 ratio): Participants were assigned to receive either semaglutide 2.4 mg or placebo once weekly for 68 weeks, in addition to a lifestyle intervention.
-
Dose Escalation: The semaglutide dose was escalated over 16 weeks to the maintenance dose of 2.4 mg.
-
-
Co-primary Endpoints: Percentage change in body weight from baseline to week 68 and the proportion of participants achieving a weight reduction of at least 5%.
Therapeutic Potential of NPY5R Antagonism in Oncology
While the therapeutic potential of this compound in obesity appears limited, preclinical evidence suggests a possible role for NPY5R antagonists in cancer treatment. The NPY/Y5R axis has been shown to be involved in the proliferation, migration, and survival of various cancer cells, including neuroblastoma, Ewing sarcoma, and breast cancer.[21][22]
-
Mechanism in Cancer: Activation of NPY5R in cancer cells can stimulate downstream signaling pathways, including the MAPK/ERK and RhoA pathways, which are critical for cell growth and motility.[22][23][24] NPY5R signaling can also lead to the inhibition of cAMP, which can have anti-apoptotic effects.
-
Preclinical Findings: Studies in breast cancer cell lines have shown that antagonizing NPY1R and NPY5R can reduce cell proliferation and migration, particularly under hypoxic conditions.[23][24][25] In neuroblastoma, Y5R antagonists have been shown to inhibit tumor growth by promoting apoptosis.[21][22]
Figure 4: Potential Role of NPY5R Signaling in Cancer Progression.
Further research is warranted to explore the therapeutic potential of this compound and other NPY5R antagonists in various cancers, potentially in combination with standard chemotherapy or targeted agents.
Conclusion
The clinical development of this compound for the treatment of obesity was halted due to a lack of clinically meaningful efficacy. In both monotherapy and combination therapy settings, the weight loss observed with this compound was modest and significantly less than that achieved with newer anti-obesity medications like GLP-1 receptor agonists.
However, the story of this compound and NPY5R antagonism may not be over. The emerging preclinical data in oncology suggest a plausible alternative therapeutic avenue for this class of compounds. Future research should focus on elucidating the role of the NPY/Y5R axis in different cancer types and exploring the potential of NPY5R antagonists as anti-cancer agents. This shift in focus highlights the importance of continued investigation into the multifaceted roles of signaling pathways in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Body Weight Reduction Associated with the Sibutramine Treatment: Overall Results of the PRIMAVERA Primary Health Care Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of sibutramine on weight management and metabolic control in type 2 diabetes: a meta-analysis of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head-to-head study compares effectiveness of weight loss drugs [bostonbrandmedia.com]
- 10. First head-to-head trial of obesity drugs reveals best jab for weight loss - Yahoo News Canada [ca.news.yahoo.com]
- 11. Head-to-Head Trial Compares Weight Loss Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 12. biopharmadive.com [biopharmadive.com]
- 13. youtube.com [youtube.com]
- 14. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 15. iqvia.com [iqvia.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Liraglutide 3.0 mg and Intensive Behavioral Therapy (IBT) for Obesity in Primary Care: The SCALE IBT Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Obesity and Prediabetes Trial - American College of Cardiology [acc.org]
- 21. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies [mdpi.com]
- 22. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-0557
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, procedural guidance for the safe handling and disposal of MK-0557, a potent neuropeptide Y5 receptor antagonist. The following information is based on general safety principles for handling potent pharmaceutical compounds in a laboratory setting. It is crucial to obtain and review the specific Safety Data Sheet (SDS) for this compound from your supplier for definitive safety and handling instructions.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Shield | Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Wear double-layered, chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat/Gown | A dedicated, long-sleeved laboratory coat or gown is necessary. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) should be used within a ventilated enclosure. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling
A systematic workflow is essential to minimize risks during the handling of this compound. All handling of this compound, particularly in powder form, should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
Caption: General Handling Workflow for this compound
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: this compound Spill Response Procedure
Disclaimer: The information provided is based on general laboratory safety principles for handling potent chemical compounds. It is not a substitute for a formal risk assessment and the specific guidance provided in the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound and your institution's safety protocols before handling this material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
